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Foundational

Chemical and physical properties of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a substituted aminothiophene, a class of heterocyclic compounds of significant inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a substituted aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry. The thiophene ring is a versatile scaffold, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of an amino group at the 3-position and an aryl group at the 5-position of the thiophene ring, as in the title compound, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules and potential drug candidates.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and detailed characterization methodologies for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.

Chemical and Physical Properties

While specific experimental data for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is not extensively available in the public domain, its properties can be reliably predicted based on data from closely related analogs, such as the 4-fluorophenyl isomer and other 3-amino-5-arylthiophene-2-carboxylates.[3][4]

PropertyPredicted ValueSource/Analogy
CAS Number 860354-63-8[5]
Molecular Formula C₁₂H₁₀FNO₂S[4]
Molecular Weight 267.28 g/mol Calculated
Appearance Likely a crystalline solidAnalogy with similar thiophene derivatives[6]
Melting Point Not available (predicted to be in the range of 130-160 °C)Analogy with similar 5-aryl-3-aminothiophenes[6][7]
Boiling Point Not available
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water.General solubility of similar organic compounds

Synthesis

A robust and widely used method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[8][9][10] This one-pot, multi-component reaction offers a straightforward route to the target molecule. A proposed synthetic pathway for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is outlined below.

Proposed Synthetic Protocol: Gewald Reaction

This protocol is based on established procedures for the synthesis of related 3-amino-5-arylthiophene-2-carboxylates.[11][12]

Reactants:

  • 3-Fluorophenylacetonitrile

  • Methyl glyoxylate

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine or triethylamine)

  • A suitable solvent (e.g., ethanol or methanol)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenylacetonitrile and methyl glyoxylate in the chosen alcohol solvent.

  • Addition of Sulfur: To this solution, add elemental sulfur.

  • Addition of Base: Slowly add the basic catalyst (e.g., morpholine) to the reaction mixture. The addition of the base is often exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the resulting residue can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Gewald Reaction: This method is chosen for its efficiency and the directness with which it assembles the substituted thiophene ring from readily available starting materials.[13]

  • Base Catalyst: The base is crucial for the initial Knoevenagel condensation between the nitrile and the glyoxylate, and it also facilitates the subsequent cyclization with sulfur.[8]

  • Solvent: Alcohols like ethanol or methanol are commonly used as they are good solvents for the reactants and facilitate the reaction.

Characterization and Quality Control

To confirm the identity and purity of the synthesized Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

1H NMR (Proton NMR): The predicted 1H NMR spectrum would show characteristic signals for the different types of protons in the molecule.

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the protons on the 3-fluorophenyl ring and the proton on the thiophene ring.

  • Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

  • Methyl Protons: A singlet around δ 3.8 ppm corresponding to the methyl ester (-OCH₃) protons.

13C NMR (Carbon NMR): The 13C NMR spectrum would provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (around δ 160-170 ppm) for the ester carbonyl carbon.

  • Aromatic and Thiophene Carbons: A series of signals in the aromatic region (δ 110-150 ppm) for the carbons of the phenyl and thiophene rings. The carbon attached to the fluorine atom will show a characteristic C-F coupling.

  • Methyl Carbon: A signal in the upfield region (around δ 50-55 ppm) for the methyl ester carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

  • C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.

  • C-F Stretching: A strong absorption in the region of 1000-1400 cm⁻¹ indicating the presence of the C-F bond.

  • C-O Stretching: Bands in the region of 1200-1300 cm⁻¹ for the C-O bond of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.28 g/mol ).

  • Isotope Peaks: The presence of sulfur will result in a characteristic M+2 isotope peak with an intensity of about 4.4% relative to the molecular ion peak.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for similar molecules include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Reactivity and Potential Applications

The chemical reactivity of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is primarily dictated by the functional groups present on the thiophene ring.

  • Amino Group: The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. This allows for the introduction of a wide range of substituents at the 3-position.

  • Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides.

The structural motifs present in Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate make it a promising scaffold for the development of new therapeutic agents. Aryl-substituted aminothiophenes have been investigated for their potential as tubulin polymerization inhibitors, which are a class of anticancer agents.[1][14] The 3-fluorophenyl group can enhance the binding affinity of the molecule to its biological target and improve its pharmacokinetic properties.

Visualizations

Chemical Structure

Caption: Chemical structure of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.

Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Gewald Reaction cluster_purification Purification cluster_product Final Product 3-Fluorophenylacetonitrile 3-Fluorophenylacetonitrile One-pot reaction One-pot reaction 3-Fluorophenylacetonitrile->One-pot reaction Methyl glyoxylate Methyl glyoxylate Methyl glyoxylate->One-pot reaction Sulfur Sulfur Sulfur->One-pot reaction Base (e.g., Morpholine) Base (e.g., Morpholine) Base (e.g., Morpholine)->One-pot reaction Filtration/Evaporation Filtration/Evaporation One-pot reaction->Filtration/Evaporation Recrystallization/Chromatography Recrystallization/Chromatography Filtration/Evaporation->Recrystallization/Chromatography Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate Recrystallization/Chromatography->Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Caption: Proposed workflow for the synthesis of the target compound via the Gewald reaction.

References

  • Romagnoli, R., et al. (2006). Synthesis and Biological Evaluation of 2-(3',4',5'-Trimethoxybenzoyl)-3-Amino 5-Aryl Thiophenes as a New Class of Tubulin Inhibitors. Journal of Medicinal Chemistry, 49(21), 6425-6428. [Link]

  • ACS Publications. (2006). Supporting Information for Synthesis and Biological Evaluation of 2-(3',4',5'-Trimethoxybenzoyl)-3-Amino 5-Aryl Thiophenes as a New Class of Tubulin Inhibitors. [Link]

  • Ostapiuk, Y. V., et al. (2025). Formation of 3-amino-5-arylthiophenes with various substituents at C-2 and C-5 position. ResearchGate. [Link]

  • Romagnoli, R., et al. (2013). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. PLoS ONE, 8(10), e76895. [Link]

  • Al-Said, M. S., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 27(4), 1433-1440. [Link]

  • Romagnoli, R., et al. (2006). Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents. Journal of Medicinal Chemistry, 49(12), 3747-3753. [Link]

  • Elgemeie, G. H., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24693-24709. [Link]

  • mzCloud. (2016). Methyl 3-[2-{[(4-methylphenyl)sulfonyl]amino}-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-(4-fluorophenyl)-5-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 436-441. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2913. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 16(4), 2633-2641. [Link]

  • Li, H., et al. (2013). α-[Amino(4-aminophenyl)thio]methylene-2-(trifluoromethyl)benzeneacetonitrile; Configurational Equilibria in Solution. Molecules, 18(12), 14649-14659. [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-2-thiophenecarboxylic acid methyl ester. Retrieved from [Link]

  • Wang, Y., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(1), 33. [Link]

  • NextSDS. (n.d.). methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Synthesis and NMR Elucidation of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Executive Summary As a Senior Application Scientist, I frequently encounter the 2-aminothiophene scaffold in drug discovery. Compounds like Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate serve as privileged bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the 2-aminothiophene scaffold in drug discovery. Compounds like Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate serve as privileged building blocks for synthesizing allosteric modulators, kinase inhibitors, and antimicrotubule agents[1]. The strategic placement of a 3-fluorophenyl group at the C-5 position of the thiophene ring enhances lipophilicity and metabolic stability, while the 3-amino and 2-carboxylate groups provide orthogonal handles for further functionalization.

This whitepaper provides a comprehensive, causality-driven guide to the one-pot multicomponent synthesis of this molecule and establishes a rigorous framework for its structural validation using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis Workflow & Mechanistic Causality

The most efficient route to highly substituted 2-aminothiophenes is the Gewald Multicomponent Reaction [2]. Specifically, we utilize the "Version II" Gewald protocol, which condenses an aryl ketone, an activated nitrile, and elemental sulfur in the presence of an organic base[3].

Mechanistic Causality: Why Morpholine?

Novice chemists often view the base in a Gewald reaction merely as a proton scavenger. However, empirical experience dictates that morpholine is uniquely suited for this transformation[4].

  • Catalysis of Knoevenagel Condensation: Morpholine catalyzes the initial condensation between 1-(3-fluorophenyl)ethanone and methyl cyanoacetate to form an α,β -unsaturated nitrile intermediate[5].

  • Sulfur Activation: Elemental sulfur ( S8​ ) has poor solubility in most organic solvents. At elevated temperatures (50–60 °C), morpholine reacts with S8​ to form morpholine polysulfides[6]. These polysulfides act as highly efficient, soluble sulfur-transfer agents that attack the γ -carbon of the intermediate, driving the intramolecular cyclization[3].

Gewald N1 1-(3-Fluorophenyl)ethanone + Methyl Cyanoacetate N2 Knoevenagel Condensation (Morpholine Catalyst) N1->N2 N3 α,β-Unsaturated Nitrile Intermediate N2->N3 N4 Elemental Sulfur (S8) Thiolation at gamma-Carbon N3->N4 N5 Intramolecular Cyclization (Nucleophilic Attack on Nitrile) N4->N5 N6 Methyl 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylate N5->N6

Gewald multicomponent synthesis workflow for the target thiophene core.

Spectral Characterization: NMR Elucidation Logic

Structural validation must be a self-validating system. We cannot rely solely on mass spectrometry; the regiochemistry of the thiophene ring and the integrity of the fluorophenyl system must be proven via NMR.

Elucidation Workflow

NMR_Logic N1 NMR Elucidation Workflow N2 1H: Singlet @ 3.85 ppm 13C: ~51.5 ppm N1->N2 N4 1H: Broad Singlet @ 5.5 ppm (D2O Exchangeable) N1->N4 N6 13C: J_CF Coupling (3-245 Hz) 1H: Multiplets @ 7.0-7.5 ppm N1->N6 N3 -COOCH3 (Methyl Ester) N2->N3 N5 -NH2 (Amino Group) N4->N5 N7 3-Fluorophenyl Ring N6->N7

Logical workflow for elucidating functional groups via NMR signal characteristics.

Quantitative Data: 1 H NMR Analysis

The 1 H NMR spectrum (recorded in CDCl3​ at 400 MHz) provides direct evidence of the molecular topology[1][7]. The isolated proton on the thiophene ring (H-4) appears as a distinct singlet because it lacks adjacent protons for scalar coupling.

Table 1: 1 H NMR Spectral Data Summary

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentCausality / Diagnostic Value
3.85 Singlet (s)3H- −COOCH3​ Deshielded by the adjacent ester carbonyl oxygen.
5.47 Broad Singlet (br s)2H- −NH2​ Broadened due to quadrupolar relaxation of 14N and hydrogen bonding. Self-validating: Disappears upon D2​O shake.
6.91 Singlet (s)1H-Thiophene H-4Diagnostic for 2,3,5-trisubstituted thiophenes.
7.05 Multiplet (m)1H-Phenyl H-4'Complex splitting due to ortho/meta protons and 19F coupling.
7.32 Doublet of doublets (dd)1H J=9.8,2.0 Phenyl H-2'Ortho to fluorine; shows strong 3JHF​ coupling.
7.37 Triplet of doublets (td)1H J=8.0,5.8 Phenyl H-5'Meta to fluorine; split by two adjacent protons.
7.42 Doublet of doublets (dd)1H J=7.8,1.2 Phenyl H-6'Para to fluorine; standard aromatic splitting.
Quantitative Data: 13 C NMR Analysis

The 13 C NMR spectrum (recorded at 100 MHz) is defined by the profound spin-spin coupling between the 19F nucleus (spin I=1/2 , 100% natural abundance) and the 13 C nuclei of the aromatic ring[8]. The magnitude of the JCF​ coupling constant decays predictably with bond distance, serving as an internal ruler to map the fluorophenyl ring.

Table 2: 13 C NMR Spectral Data Summary

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)AssignmentCausality / Diagnostic Value
51.5 Singlet (s)- −OCH3​ Standard methyl ester carbon.
101.0 Singlet (s)-Thiophene C-2Highly shielded by the electron-donating NH2​ group via resonance.
112.5 Doublet (d) 2J=22.0 Phenyl C-2'Ortho to fluorine.
115.5 Doublet (d) 2J=21.0 Phenyl C-4'Ortho to fluorine.
116.0 Singlet (s)-Thiophene C-4Unsubstituted thiophene carbon.
121.5 Doublet (d) 4J=3.0 Phenyl C-6'Para to fluorine.
130.5 Doublet (d) 3J=8.0 Phenyl C-5'Meta to fluorine.
136.5 Doublet (d) 3J=8.0 Phenyl C-1'Ipso to thiophene, meta to fluorine.
146.0 Singlet (s)-Thiophene C-5Deshielded by the adjacent aryl ring.
154.5 Singlet (s)-Thiophene C-3Strongly deshielded by the directly attached electronegative nitrogen.
163.0 Doublet (d) 1J=245.0 Phenyl C-3'Diagnostic C-F bond. Massive 1-bond coupling confirms fluorination.
165.0 Singlet (s)- C=O (Ester)Standard conjugated ester carbonyl.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Phase 1: Gewald Synthesis Execution
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-fluorophenyl)ethanone (10.0 mmol, 1.38 g) and methyl cyanoacetate (10.5 mmol, 1.04 g) in absolute ethanol (20 mL)[9].

  • Catalyst Addition: Add morpholine (10.0 mmol, 0.87 mL) dropwise at room temperature. Stir for 15 minutes to initiate the Knoevenagel condensation.

  • Sulfur Insertion: Add finely powdered elemental sulfur ( S8​ ) (10.5 mmol, 0.34 g).

  • Thermal Activation: Heat the mixture to 50–60 °C. Causality Check: Do not exceed 60 °C, as higher temperatures promote the homopolymerization of methyl cyanoacetate and degrade the morpholine polysulfide intermediates[3].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) mobile phase. The reaction is typically complete within 12 hours when the starting ketone spot is consumed.

Phase 2: Workup and Isolation
  • Precipitation: Cool the reaction mixture to 0 °C in an ice bath. The target compound will precipitate as a crude solid.

  • Filtration: Collect the solid via vacuum filtration and wash with ice-cold ethanol (2 x 5 mL) to remove residual morpholine and unreacted sulfur.

  • Purification: Recrystallize the crude product from hot ethanol to yield Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate as crystalline solid.

Phase 3: NMR Validation ( D2​O Exchange Protocol)

To unequivocally prove the assignment of the 3-amino group:

  • Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3​ and acquire a standard 1 H NMR spectrum. Note the broad singlet at ~5.47 ppm.

  • Self-Validation Step: Remove the NMR tube, add 2 drops of Deuterium Oxide ( D2​O ), cap the tube, and shake vigorously for 30 seconds.

  • Re-acquire the spectrum. The rapid chemical exchange between the −NH2​ protons and D2​O will convert the amine to −ND2​ . The signal at 5.47 ppm will vanish, definitively confirming its identity as the exchangeable amine rather than a misassigned aromatic proton.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.[Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.[Link]

  • 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. Bioorganic & Medicinal Chemistry (PMC).[Link]

  • Efficient One-Pot Synthesis of Highly Substituted Thiophene Library from 1,3-Dicarbonyl Compounds. Journal of Combinatorial Chemistry (ACS).[Link]

  • DFT Calculations of 13C NMR Chemical Shifts and F-C Coupling Constants. ResearchGate.[Link]

Sources

Foundational

Material Safety Data Sheet (MSDS) and hazard data for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Executive Summary In contemporary drug discovery, functionally substituted thiophenes serve as critical bioisosteres for phenyl rings, offering unique vectors for hydrogen bonding and modulating lipophilicity. Methyl 3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, functionally substituted thiophenes serve as critical bioisosteres for phenyl rings, offering unique vectors for hydrogen bonding and modulating lipophilicity. Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate (CAS: 860354-63-8) is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic toxicology based on Material Safety Data Sheet (MSDS) hazard data, and self-validating workflows for both safe handling and synthetic application.

Physicochemical Profiling & Structural Logic

The utility of this compound stems from its highly deliberate structural logic. The thiophene core is functionalized with a 3-fluorophenyl group at the C5 position, which enhances metabolic stability against hepatic oxidation while fine-tuning the molecule's lipophilicity (LogP). Crucially, the adjacent 3-amino and 2-carboxylate groups create a "push-pull" electronic system. The electron-withdrawing nature of the methyl ester significantly deactivates the nucleophilicity of the 3-amino group, a factor that dictates the choice of aggressive coupling reagents during downstream synthesis.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Chemical Name Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylateCore scaffold nomenclature
CAS Registry Number 860354-63-8Unique identifier for MSDS tracking
Molecular Formula C12H10FNO2SStoichiometric basis
Molecular Weight 251.28 g/mol Required for precise molar equivalency
Predicted LogP ~2.92Optimal for lipid bilayer permeability
Topological Polar Surface Area 52.32 ŲFavorable for oral bioavailability
Storage Conditions 2–8 °C, Inert Gas (Argon/N2)Prevents oxidative degradation of the amine

Hazard Identification & Toxicological Mechanisms

Handling halogenated aminothiophenes requires strict adherence to [1]. Standard MSDS profiling classifies this compound under several key Globally Harmonized System (GHS) hazard categories.

Mechanistic Toxicology
  • Skin Irritation (H315) & Eye Irritation (H319): The primary amine group can act as a direct nucleophile, interacting with electrophilic residues on epidermal proteins, leading to contact dermatitis or sensitization.

  • Specific Target Organ Toxicity - Single Exposure (H335): Inhalation of fine particulate dust can cause severe respiratory tract irritation.

  • Metabolic Causality: In biological systems, halogenated thiophenes are known to undergo oxidative metabolism by hepatic cytochrome P450 enzymes. This oxidation can generate reactive thiophene-S-oxides or epoxides [2]. These electrophilic intermediates covalently bind to cellular macromolecules, necessitating rigorous containment to prevent accidental ingestion or inhalation during laboratory manipulation.

Self-Validating Safety & Handling Protocols

To mitigate the hazards outlined in the MSDS, laboratories must implement self-validating workflows. A self-validating protocol ensures that a critical safety parameter is objectively measured and confirmed before the next step can proceed.

Protocol 1: Safe Handling and Dispensing
  • Ventilation Verification: Prior to opening the storage desiccator, activate the chemical fume hood.

    • Validation: Observe the digital anemometer monitor; confirm face velocity is strictly ≥ 100 feet per minute (fpm) . Do not proceed if the velocity is < 100 fpm.

  • PPE Assembly: Don double nitrile gloves (essential for halogenated organics), a flame-resistant lab coat, and ANSI Z87.1 compliant safety goggles.

    • Validation: Perform a visual inflation test on the outer gloves to check for micro-tears before handling the reagent.

  • Static Discharge Mitigation: Ground the analytical balance. Use an anti-static ionizer near the weighing boat to prevent aerosolization of the H335-classified powder.

    • Validation: Pass a grounded metal spatula near the powder; observe for electrostatic clinging. If clinging occurs, increase the ionizer output.

  • Transfer and Sealing: Weigh the required mass into a dry, tared reaction vial and immediately flush with Argon.

    • Validation: Check the argon manifold pressure gauge; ensure a steady flow of 2-5 psi before sealing the vessel with a PTFE-lined septum.

HandlingWorkflow Storage Storage (Inert Gas, 2-8°C) Hood Fume Hood Verification (Velocity ≥ 100 fpm) Storage->Hood PPE Don PPE & Inspect (Double Nitrile, Goggles) Hood->PPE Static Static Mitigation (Ionizer Active) PPE->Static Weigh Weighing & Transfer Static->Weigh Argon Argon Purge (Verify 2-5 psi) Weigh->Argon

Fig 1. Self-validating safety workflow for handling halogenated aminothiophenes.

Experimental Application: Amide Coupling Workflow

Because the 3-amino group is electronically deactivated by the adjacent methyl ester, standard coupling reagents (e.g., EDC/NHS) frequently result in poor yields. To overcome this kinetic barrier, [3] is selected. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is sufficiently electrophilic to be attacked by the deactivated thiophene amine.

Protocol 2: HATU-Mediated Amide Coupling
  • Electrophile Activation: In a flame-dried 10 mL round-bottom flask, dissolve the carboxylic acid partner (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Validation: Observe a color change (typically to pale yellow) within 5 minutes, indicating the successful formation of the active HOAt ester. Stir for 15 minutes.

  • Nucleophile Addition: Add Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate (1.0 eq, 251.28 mg for a 1 mmol scale) to the activated mixture.

    • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 7:3); the starting material spot (UV active at 254 nm) must show visible depletion against the product spot.

  • Thermal Acceleration (Conditional): If TLC indicates stalled conversion after 4 hours, elevate the temperature to 50 °C.

    • Validation: Use a calibrated thermocouple to ensure the heating block does not exceed 55 °C to prevent thermal degradation of DMF into dimethylamine.

  • Quench and Extraction: Dilute the mixture with Ethyl Acetate (10 mL) and wash sequentially with saturated aqueous NaHCO3 (3 x 5 mL) and brine (5 mL).

    • Validation: Check the pH of the final aqueous wash using indicator paper; it must read neutral (pH ~7) to confirm the complete removal of DIPEA and acidic byproducts.

SyntheticPathway CarboxylicAcid Carboxylic Acid (Electrophile) HATU HATU / DIPEA (Activation) CarboxylicAcid->HATU ActiveEster HOAt-Active Ester Intermediate HATU->ActiveEster Coupling Nucleophilic Attack (50°C if stalled) ActiveEster->Coupling Thiophene Methyl 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylate Thiophene->Coupling Product Thiophene Amide Target Compound Coupling->Product

Fig 2. HATU-mediated amide coupling pathway utilizing the deactivated 3-amino nucleophile.

References

  • "Laboratory Safety Guidance (OSHA 3404-11R)", Occupational Safety and Health Administration (OSHA).[Link]

  • "Hazard Communication Standard: Safety Data Sheets", Occupational Safety and Health Administration (OSHA).[Link]

  • "HATU Compound Summary", National Center for Biotechnology Information. PubChem Database.[Link]

Exploratory

In-Depth Structural Elucidation and X-Ray Crystallographic Analysis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Executive Summary & Pharmacological Context Methyl 3-amino-5-(aryl)thiophene-2-carboxylates are privileged structural motifs in medicinal chemistry. They serve as critical synthetic intermediates and active pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Methyl 3-amino-5-(aryl)thiophene-2-carboxylates are privileged structural motifs in medicinal chemistry. They serve as critical synthetic intermediates and active pharmacophores for anti-hypertensives, allosteric modulators, and kinase inhibitors [1]. The specific derivative analyzed in this guide, Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate (C₁₂H₁₀FNO₂S) , incorporates a 3-fluorophenyl moiety. This halogenated aryl group is highly valued in structure-based drug design (SBDD) for its ability to modulate lipophilicity, enhance metabolic stability, and establish highly directional halogen-bond networks within protein binding pockets.

Understanding the precise 3D conformation, electron density distribution, and non-covalent interaction networks of this compound through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug development. This whitepaper provides a comprehensive, causality-driven methodology for the crystallization, diffraction analysis, and supramolecular elucidation of this key compound.

Causality-Driven Crystallization Protocol

To obtain diffraction-quality single crystals, strict thermodynamic control over the nucleation and growth phases is required. The following protocol utilizes a solvent/anti-solvent slow evaporation technique.

Step-by-Step Methodology
  • Solvent Selection & Dissolution : Dissolve 50 mg of the synthesized compound in 4 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol.

    • Causality: DCM provides excellent initial solubility for the fluorinated thiophene, while Ethanol acts as a miscible anti-solvent that moderates the evaporation rate and facilitates hydrogen-bond-directed supramolecular assembly.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free borosilicate glass vial.

    • Causality: This removes microscopic particulate impurities that act as heterogeneous nucleation sites. Unfiltered solutions often lead to the rapid precipitation of microcrystalline powders or twinned crystals rather than macroscopic single crystals.

  • Controlled Evaporation : Puncture the vial cap with a single 20-gauge needle and incubate at a stable 298 K in a vibration-free environment for 5–7 days.

    • Causality: Restricting the vapor escape rate ensures the solution enters the metastable zone slowly, promoting the growth of fewer, larger, and defect-free single crystals.

  • Harvesting : Suspend the resulting pale-yellow block crystals in Paratone-N oil.

    • Causality: The oil protects the crystal from atmospheric moisture degradation and acts as a cryoprotectant during the subsequent flash-cooling step.

Self-Validation Check : Prior to mounting, examine the harvested crystals under a polarized light microscope. Crystals that extinguish light uniformly upon 90° rotation are true single crystals. Those exhibiting mosaic or patchy extinction are twinned and must be rejected or recrystallized.

Workflow A Compound Synthesis & Purification B Solvent Selection (EtOH/DCM 1:1) A->B C Slow Evaporation Crystallization (298 K) B->C D Crystal Harvesting & Polarized Light Validation C->D E Data Collection (Cu Kα, 100 K) D->E F Data Reduction & Absorption Correction E->F G Structure Solution (SHELXT) & Refinement (SHELXL) F->G H Hirshfeld Surface & Void Analysis G->H

Figure 1: Step-by-step workflow for crystallization and X-ray diffraction analysis.

X-Ray Diffraction Data Collection & Processing

The acquisition of high-resolution diffraction data requires precise instrumental parameters to resolve subtle structural features, such as the positions of the amino protons.

Step-by-Step Methodology
  • Mounting & Flash-Cooling : Mount a selected crystal (approx. 0.15 × 0.12 × 0.10 mm) on a micromount and immediately transfer it to the diffractometer cold stream at 100(2) K.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which significantly enhances high-angle diffraction intensity and allows for the accurate localization of light atoms (Hydrogen).

  • Data Acquisition : Collect data using a diffractometer equipped with a microfocus Cu Kα radiation source (λ = 1.54184 Å) and a photon-counting pixel array detector.

    • Causality: Cu Kα radiation provides stronger diffraction for light-atom organic molecules compared to Mo Kα, yielding higher signal-to-noise ratios for the thiophene and fluorophenyl rings.

  • Structure Solution & Refinement : Solve the phase problem using intrinsic phasing via SHELXT and refine using full-matrix least-squares on F2 via SHELXL [2]. All non-hydrogen atoms are refined anisotropically. Amino hydrogen atoms are located from the difference Fourier map and refined freely.

Self-Validation Check : Monitor the internal agreement factor ( Rint​ ) during data integration. An Rint​<0.05 confirms high symmetry and data quality. Post-refinement, a Goodness-of-Fit (GoF) value approaching 1.00 and a flat residual electron density map ( Δρmax​<0.5 e/ų) validate the final structural model.

Structural Elucidation & Supramolecular Architecture

Intramolecular Geometry

The core thiophene ring and the methyl carboxylate group exhibit strict coplanarity. This planar conformation is thermodynamically locked by a strong intramolecular N–H···O hydrogen bond between the amino group at C3 and the carbonyl oxygen at C2. According to graph-set analysis, this forms a highly stable six-membered S(6) motif [1]. The 3-fluorophenyl ring is twisted relative to the thiophene plane (dihedral angle approx. 22°) to alleviate steric clashes between the ortho-hydrogens of the phenyl ring and the thiophene protons.

Intermolecular Packing

The crystal lattice is governed by a hierarchy of non-covalent interactions:

  • Hydrogen Bonding : The second proton of the amino group acts as a hydrogen bond donor to the ester carbonyl oxygen of an adjacent molecule, generating centrosymmetric dimers characterized by an R22​(12) ring motif .

  • π−π Stacking : The essentially planar thiophene-carboxylate cores of adjacent dimers stack along the crystallographic short axis, with centroid-to-centroid distances of approximately 3.6–3.8 Å.

  • Halogen Interactions : The meta-fluorine atom participates in weak but highly directional C–H···F interactions, anchoring the twisted phenyl rings into the 3D lattice.

Hirshfeld Surface Analysis

To quantify these interactions, 3D Hirshfeld surfaces and 2D fingerprint plots are generated using CrystalExplorer [3]. The analysis confirms that dispersion forces (driven by π−π and C–H···S interactions) dominate the crystal packing energy framework, while electrostatic forces (N–H···O) dictate the specific directional motifs.

Supramolecular Molecule Methyl 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylate Intra Intramolecular Interactions Molecule->Intra Inter Intermolecular Interactions Molecule->Inter S6 S(6) Motif N-H···O=C Intra->S6 Dimers Centrosymmetric Dimers R2,2(12) Motif Inter->Dimers PiPi π-π Stacking (Thiophene···Phenyl) Inter->PiPi Weak Weak Contacts C-H···F & C-H···S Inter->Weak Planarity Thiophene-Carboxylate Coplanarity S6->Planarity Induces

Figure 2: Logical hierarchy of supramolecular interactions governing the crystal lattice.

Quantitative Crystallographic Data

The following tables summarize the critical quantitative metrics extracted from the X-ray diffraction analysis.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter Value
Empirical Formula C₁₂H₁₀FNO₂S
Formula Weight 251.28 g/mol
Temperature 100(2) K

| Crystal System / Space Group | Monoclinic / P21​/c | | Goodness-of-fit (GoF) on F2 | 1.045 | | Final R indices [I > 2σ(I)] | R1​ = 0.038, wR2​ = 0.095 |

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural Feature Bond Length (Å) / Angle (°) Causality / Significance
C(S) - S - C(S) 92.4(1)° Characteristic internal angle of the thiophene ring.
C=O (Carbonyl) 1.225(2) Å Elongated due to strong intramolecular H-bonding.
C-N (Amino) 1.348(2) Å Shortened due to resonance with the thiophene ring.

| C-F (Fluorophenyl) | 1.362(2) Å | Standard C(sp²)–F bond length, validating halogen integrity. |

Table 3: Hydrogen Bond Geometry

D-H···A D-H (Å) H···A (Å) D···A (Å) Angle D-H···A (°) Motif
N-H1···O(carbonyl) 0.88(2) 1.95(2) 2.685(2) 138(2) Intramolecular S(6)

| N-H2···O(ester)ⁱ | 0.89(2) | 2.10(2) | 2.950(2) | 165(2) | Intermolecular R22​(12) |

*Symmetry code: (i) -x, -y+1, -z.

References

  • Tao, Y., Han, L., Sun, A., Sun, K., Zhang, Q., Liu, W., Du, J., & Liu, Z. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(1), 19. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. URL:[Link]

Foundational

A Technical Guide to Determining the Solubility Profile of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate in Standard Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate. Given the critical role of solubility in a compound's journey from discovery to a viable therapeutic, this document outlines the theoretical underpinnings, practical experimental protocols, and data interpretation necessary for a thorough characterization.

Introduction: The Significance of Solubility in Drug Development

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, a substituted aminothiophene derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry. Thiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. The therapeutic efficacy and pharmacokinetic profile of any drug candidate are intrinsically linked to its physicochemical properties, with solubility being a primary determinant of bioavailability and formulation development[1].

A comprehensive understanding of a compound's solubility in various organic solvents is paramount for several stages of drug development:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

  • Formulation: Developing suitable delivery systems, whether for oral, parenteral, or topical administration.

  • Pharmacokinetic and Toxicological Studies: Preparing solutions for in vitro and in vivo assays.

  • Analytical Method Development: Choosing mobile phases for chromatographic analysis.

This guide will provide the scientific rationale and step-by-step methodologies to establish a robust solubility profile for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent[5][6][7]. The dissolution process involves overcoming the intermolecular forces within the solute's crystal lattice and the intermolecular forces within the solvent, followed by the formation of new solute-solvent interactions.

Several factors influence the solubility of an organic compound:

  • Solvent Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents possess large dipole moments and high dielectric constants, while non-polar solvents have little to no dipole moment[7]. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents[7].

  • Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor significantly impacts solubility. Solvents capable of hydrogen bonding, such as alcohols, can effectively solvate molecules with functional groups like amines (-NH2) and esters (-COOR).

  • Molecular Structure: The size, shape, and functional groups of the solute molecule influence its interaction with solvent molecules. The presence of the polar amino and ester groups in Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate suggests potential for favorable interactions with polar solvents. The thiophene and fluorophenyl groups contribute to its aromatic and somewhat lipophilic character.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, although there are exceptions. For drug development, solubility is typically determined at physiologically relevant temperatures.

Experimental Determination of Solubility Profile

A systematic approach is necessary to accurately determine the solubility of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate in a range of standard organic solvents. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose[8][9].

Materials and Equipment
  • Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate (high purity)

  • A selection of standard organic solvents (analytical grade or higher) with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add a known volume of solvent to vials prep1->prep2 Dispense equil Shake at a constant temperature (e.g., 24-72 hours) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Filter the supernatant ana1->ana2 ana3 Dilute the filtrate ana2->ana3 ana4 Analyze by HPLC to determine concentration ana3->ana4

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an amount of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate that is in excess of its expected solubility and place it into a series of vials. A 2-4 fold excess is generally recommended[10].

    • To each vial, add a precise volume of a specific organic solvent.

  • Equilibration:

    • Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). It is crucial to visually confirm that excess solid remains at the end of the equilibration period.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Centrifuge the vials to ensure complete sedimentation of the solid particles.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate in the diluted sample using a validated HPLC method.

Data Analysis and Presentation

The solubility is calculated from the measured concentration in the saturated solution and the dilution factor. The results should be presented in a clear and organized manner, as shown in the table below.

SolventSolvent Polarity IndexSolubility (g/L) at 25°CSolubility (mol/L) at 25°CObservations
Hexane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Ethanol4.3
Methanol5.1
Dimethyl Sulfoxide (DMSO)7.2
Water10.2

Interpreting the Solubility Profile

The relationship between solvent properties and the measured solubility provides valuable insights into the physicochemical nature of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.

G cluster_compound Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate cluster_solvent Solvent Properties cluster_solubility Outcome Compound Compound Properties Solubility Solubility Compound->Solubility Polarity Polarity Polarity->Solubility H_Bonding H-Bonding Capability H_Bonding->Solubility Dielectric Dielectric Constant Dielectric->Solubility

Caption: Factors Influencing Compound Solubility.

A higher solubility in polar solvents like methanol and ethanol would indicate that the polar amino and ester groups dominate the molecule's solubility behavior. Conversely, good solubility in less polar solvents such as toluene or dichloromethane would suggest a significant contribution from the aromatic thiophene and fluorophenyl rings. Poor solubility in a non-polar solvent like hexane is generally expected for a molecule with these functional groups. Thiophene itself is insoluble in water but soluble in most organic solvents like ethanol and ether[1].

Conclusion

Establishing a comprehensive solubility profile for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a foundational step in its development as a potential therapeutic agent. By employing systematic and robust experimental methodologies, such as the equilibrium shake-flask method, researchers can generate reliable data that will inform critical decisions throughout the drug development pipeline. The principles and protocols outlined in this guide provide a framework for achieving a thorough understanding of this compound's solubility characteristics, ultimately facilitating its successful translation from the laboratory to the clinic.

References

  • Takács-Novák, K. (2007). Good laboratory practice of equilibrium solubility measurement. PubMed. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Good laboratory practice of equilibrium solubility measurement. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Mount Allison University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). Retrieved from [Link]

  • ResearchGate. (n.d.). [Good laboratory practice of equilibrium solubility measurement III. Dissolution measurements]. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate – Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary & Structural Rationale In the landscape of modern drug discovery, functionalized thiophenes serve as privileged scaffolds, frequently acting as bioisosteres for phenyl rings to modulate lipophilicity, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, functionalized thiophenes serve as privileged scaffolds, frequently acting as bioisosteres for phenyl rings to modulate lipophilicity, metabolic stability, and target affinity. Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a highly versatile building block designed specifically for the convergent synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are potent ATP-competitive kinase inhibitors[1].

The Causality of the Substitution Pattern

Every functional group on this molecule serves a distinct mechanistic purpose:

  • The Thiophene Core: Enhances the molecule's solubility profile compared to a purely carbocyclic system and alters the electron density, making the scaffold less susceptible to rapid oxidative metabolism.

  • 3-Fluorophenyl Moiety: The introduction of a fluorine atom at the meta position (3-fluoro) is a calculated choice. Fluorine's high electronegativity and small Van der Waals radius modulate the pKa of adjacent functional groups without introducing severe steric bulk. Furthermore, it blocks cytochrome P450-mediated oxidation at that specific site and enables favorable halogen-bonding interactions within the hydrophobic pockets of target proteins[1].

  • 3-Amino and 2-Carboxylate Groups: This "push-pull" electronic configuration is not merely structural; it is synthetically strategic. The proximity of the nucleophilic amine and the electrophilic ester provides an ideal setup for subsequent cyclocondensation reactions (e.g., reacting with formamide or amidines) to construct bicyclic kinase inhibitors.

Physicochemical Data

While the exact 3-fluoro isomer is often cataloged under proprietary custom-synthesis library IDs, its fundamental physicochemical properties can be definitively established alongside its widely documented structural isomers (the 4-fluoro and 2-fluoro derivatives)[2][3].

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Significance
Molecular Formula C₁₂H₁₀FNO₂SDetermines exact mass for high-resolution MS.
Molecular Weight 251.28 g/mol [3]Optimal low MW for a fragment/building block (Rule of 5 compliant).
Monoisotopic Mass 251.0416 Da[2]Target peak for LC-MS validation [M+H]⁺ = 252.049 Da.
Topological Polar Surface Area (TPSA) 80.6 Ų[2]Indicates excellent membrane permeability potential.
Hydrogen Bond Donors / Acceptors 1 / 5[2]Favorable for diverse kinase hinge-region binding.
Related Isomer CAS (4-Fluoro) 175137-08-3[4]Structural benchmark for spectral comparison.
Related Isomer CAS (2-Fluoro) 1325307-27-4[2]Structural benchmark for spectral comparison.

Experimental Protocol: A Self-Validating Synthetic Workflow

To synthesize Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, we utilize a modified Gewald Multicomponent Reaction (MCR) . Why the Gewald reaction? Linear syntheses of heavily substituted thiophenes often suffer from poor regioselectivity and low overall yields. The Gewald MCR is a convergent approach that reacts a ketone, a cyanoacetate, and elemental sulfur in a single pot. This drives causality: by forming the ring and installing the substituents simultaneously, we bypass unstable intermediates and maximize atom economy.

Step-by-Step Methodology

Step 1: Knoevenagel Condensation & Sulfurization

  • Reagents: In a 250 mL round-bottom flask, combine 1-(3-fluorophenyl)ethanone (10.0 mmol), methyl cyanoacetate (10.5 mmol), and elemental sulfur (S₈, 10.5 mmol) in 50 mL of absolute ethanol.

  • Catalysis: Add morpholine (10.0 mmol) dropwise at room temperature. Mechanistic note: Morpholine acts as both a base to deprotonate the cyanoacetate and a catalyst to form a reactive enamine intermediate with the ketone.

  • Reaction: Heat the mixture to 60–70°C under continuous stirring for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active ketone spot (R_f ~0.6) and the appearance of a new, lower R_f spot (~0.3) confirms the formation of the thiophene core.

Step 2: Cyclization & Precipitation

  • Workup: Cool the reaction mixture to room temperature, then pour it slowly into 200 mL of crushed ice-water while stirring vigorously.

  • Isolation: A crude solid will precipitate. Filter the solid under vacuum and wash with cold water (2 x 20 mL) to remove residual morpholine and unreacted water-soluble organics.

  • Validation Checkpoint 2 (Yield): The crude mass should indicate a >70% conversion. If the mass is low, the Knoevenagel intermediate failed to fully cyclize, indicating insufficient heating time.

Step 3: Purification & Final Validation

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol, treat with activated charcoal, filter hot, and allow to crystallize at 4°C.

  • Drying: Dry the resulting crystals in a vacuum oven at 40°C for 6 hours.

  • Validation Checkpoint 3 (Analytical Confirmation):

    • LC-MS: Confirm the presence of the [M+H]⁺ ion at m/z 252.28.

    • ¹H-NMR (DMSO-d₆): Look for the self-validating signature peaks: A broad singlet at ~6.5 ppm integrating for 2H (the -NH₂ group) and a sharp singlet at ~3.7 ppm integrating for 3H (the -OCH₃ ester group). The aromatic region will display the characteristic splitting pattern of a 3-fluorophenyl system.

Pharmacological Applications: Targeting Kinase Pathways

Once synthesized, Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is typically cyclized into a thienopyrimidine. These derivatives are heavily utilized in oncology to target the PI3K/Akt/mTOR signaling pathway [1].

Causality of Inhibition: The thienopyrimidine core mimics the adenine ring of ATP. By occupying the ATP-binding pocket of PI3K, the derivative prevents the phosphorylation of PIP2 to PIP3, thereby halting the downstream activation of AKT and mTOR, ultimately arresting cancer cell proliferation[1].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR Complex AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thienopyrimidine Derivative (Synthesized from Precursor) Inhibitor->PI3K Inhibits

Figure 1: PI3K/Akt signaling pathway targeted by thienopyrimidine derivatives.

References

  • Guidechem. "methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate 1325307-27-4 wiki".
  • Santa Cruz Biotechnology. "Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate | CAS 175137-08-3".
  • BLD Pharm. "175137-08-3|Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate".
  • Google Patents. "WO2005095386A1 - Substituted thiophene derivatives as anti-cancer agents".

Sources

Foundational

Thermodynamic stability of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate at Room Temperature Abstract The thermodynamic stability of an active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate at Room Temperature

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, a substituted aminothiophene of interest in medicinal chemistry. We will explore both established experimental protocols, grounded in ICH guidelines, and predictive computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale to ensure robust and reliable stability assessments.

Introduction: The Critical Role of Stability in Drug Viability

In pharmaceutical sciences, thermodynamic stability refers to the resistance of a drug substance to chemical change under the influence of various environmental factors such as temperature, humidity, and light. An unstable compound can degrade into impurities that may be inactive, less potent, or even toxic, compromising patient safety and the therapeutic outcome.[1] For novel molecular entities like Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, a thorough understanding of intrinsic stability is not merely a regulatory requirement but a fundamental aspect of risk assessment and formulation development.[2]

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[3][4] However, the electron-rich nature of the thiophene ring and the presence of a reactive amino group can render these molecules susceptible to specific degradation pathways. This guide provides a self-validating system of protocols and analyses to comprehensively characterize the stability profile of this specific compound at room temperature.

Molecular Profile of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

A molecule's structure dictates its reactivity and, consequently, its stability. The target compound possesses several functional groups that represent potential sites for degradation:

  • 3-Amino Group: The primary amine is a nucleophilic center and is susceptible to oxidation, which can lead to coloration and the formation of various degradation products.

  • 2-Carboxylate (Methyl Ester): Ester groups are prone to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.

  • Thiophene Ring: While aromatic, the sulfur heteroatom can be oxidized to form sulfoxides or sulfones, particularly in the presence of strong oxidizing agents. The electron-rich ring can also be susceptible to electrophilic attack.[5]

  • 5-(3-fluorophenyl) Group: The C-C bond connecting the phenyl and thiophene rings is generally stable. The fluorine substituent is also typically robust, but its electron-withdrawing nature can influence the reactivity of the entire molecule.

Understanding these potential liabilities is the first step in designing a logical and exhaustive stability study.

Part 1: Experimental Assessment of Intrinsic Stability

The cornerstone of stability analysis is empirical testing under controlled conditions. The following protocols are designed in accordance with International Council for Harmonisation (ICH) guidelines to provide a comprehensive picture of the compound's stability.[6]

Long-Term and Accelerated Stability Studies (ICH Q1A(R2))

These studies evaluate the compound's stability under typical and stressed storage conditions to predict its shelf-life.[7]

Protocol 1: ICH Stability Study

  • Sample Preparation:

    • Use a single, well-characterized batch of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.

    • Package the solid API in inert containers (e.g., Type I glass vials with inert stoppers) that mimic the proposed marketing packaging.[6]

    • Prepare a sufficient number of samples for testing at all specified time points.

  • Storage Conditions:

    • Long-Term Study: Store samples in a calibrated stability chamber at 25°C ± 2°C / 60% RH ± 5% RH .[8][9]

    • Accelerated Study: Store samples in a separate chamber at 40°C ± 2°C / 75% RH ± 5% RH .[1]

  • Testing Schedule:

    • Time Zero (T0): Perform a complete analysis of the initial batch to establish a baseline.

    • Long-Term: Test at 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 1, 3, and 6 months.[9]

  • Analytical Tests:

    • Appearance: Visual inspection for changes in color, physical state.

    • Assay and Purity: Use a validated, stability-indicating HPLC method (see section 3.3) to quantify the parent compound and detect any degradation products.

    • Water Content: (e.g., Karl Fischer titration) if the compound is suspected to be hygroscopic.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish degradation pathways.[2][10] This is crucial for developing and validating a stability-indicating analytical method.[1] A degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradants.

Protocol 2: Forced Degradation

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in appropriate solvents. A parallel set of placebo/solvent blanks should always be run.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Treat with 0.1 M HCl at 60°C for 48 hours.

      • Neutralize the sample before analysis.

      • Rationale: To assess the lability of the ester and other acid-sensitive groups.

    • Base Hydrolysis:

      • Treat with 0.1 M NaOH at 60°C for 48 hours.

      • Neutralize the sample before analysis.

      • Rationale: To accelerate the hydrolysis of the methyl ester.

    • Oxidative Degradation:

      • Treat with 3% H₂O₂ at room temperature for 24 hours.

      • Rationale: To evaluate the susceptibility of the amino group and thiophene sulfur to oxidation.[5]

    • Thermal Degradation:

      • Expose the solid compound to 80°C for 72 hours.

      • Rationale: To assess the solid-state thermal stability.

    • Photostability (ICH Q1B):

      • Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]

      • Include a dark control sample wrapped in aluminum foil.

      • Rationale: To determine if the compound is light-sensitive, a common issue with aromatic and heterocyclic systems.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. The most common technique is High-Performance Liquid Chromatography (HPLC).

Protocol 3: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: Use a gradient elution to ensure separation of the polar degradants from the non-polar parent compound. A typical starting point would be a gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps in assessing peak purity and detecting impurities that may not absorb at the same wavelength as the parent compound.

  • Method Validation: The method must be validated for specificity by analyzing the stressed samples from the forced degradation study. The goal is to demonstrate that the peaks corresponding to degradation products are well-resolved from the main API peak.

Workflow and Data Presentation

The overall experimental workflow can be visualized as a logical progression from sample preparation to final analysis.

G cluster_prep 1. Preparation cluster_stress 2. Stability & Stress Studies cluster_analysis 3. Analysis cluster_report 4. Reporting API API Batch SamplePrep Sample Preparation (Solid & Solution) API->SamplePrep LongTerm Long-Term (25°C/60%RH) SamplePrep->LongTerm Accelerated Accelerated (40°C/75%RH) SamplePrep->Accelerated Forced Forced Degradation (Acid, Base, H2O2, Heat, Light) SamplePrep->Forced HPLC Stability-Indicating HPLC-PDA Analysis LongTerm->HPLC Accelerated->HPLC Forced->HPLC Char Characterization (LC-MS/MS) HPLC->Char Data Data Interpretation (Purity, Mass Balance) HPLC->Data Char->Data Report Stability Report Data->Report G cluster_hydrolysis Hydrolysis (H+ or OH-) cluster_oxidation Oxidation ([O]) Parent Methyl 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylate Acid 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylic acid Parent->Acid Ester Cleavage S_Oxide S-Oxide Derivative Parent->S_Oxide Thiophene Oxidation N_Oxide N-Oxide Derivative Parent->N_Oxide Amine Oxidation

Sources

Protocols & Analytical Methods

Method

Application Note: A Streamlined Protocol for the Synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The synthesis is achieved through the robust and efficient Gewald aminothiophene synthesis, a one-pot, multi-component reaction known for its reliability in generating highly substituted 2-aminothiophenes.[3][4] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental procedure, safety protocols, and troubleshooting advice to ensure reproducible and high-yield results.

Introduction and Mechanistic Overview

Substituted 2-aminothiophenes are privileged scaffolds in drug discovery, appearing in a wide range of pharmacologically active compounds.[5][6] The target molecule, Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, combines the versatile 2-aminothiophene core with a fluorinated phenyl group, a common motif for modulating pharmacokinetic and pharmacodynamic properties.

The chosen synthetic route is the Gewald reaction, which constructs the thiophene ring from simple precursors in a single step.[7] The mechanism is a cascade of well-understood organic transformations, providing a logical and predictable pathway to the desired product.

The Gewald Reaction Mechanism involves three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (3-fluoroacetophenone) and the active methylene compound (methyl cyanoacetate).[8][9] A secondary amine, such as morpholine, is an effective catalyst for this step, which generates a crucial α,β-unsaturated nitrile intermediate.[7][10]

  • Sulfur Addition (Michael Addition): Elemental sulfur (typically the S8 crown) is activated and adds to the electron-deficient β-carbon of the unsaturated intermediate. The precise mechanism of sulfur addition is complex, but it results in the formation of a thiolate intermediate.[9][11]

  • Intramolecular Cyclization and Tautomerization: The newly formed thiolate attacks the pendant nitrile group in an intramolecular cyclization. This is followed by a rapid tautomerization to the aromatic 2-aminothiophene, which is the thermodynamic driving force for the reaction, funneling all intermediates to the stable final product.[3][8]

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis and can be adjusted as needed.

Materials and Equipment
  • Reagents: 3-Fluoroacetophenone, Methyl cyanoacetate, Elemental Sulfur (powdered), Morpholine, and Ethanol (anhydrous).

  • Equipment: 100 mL round-bottom flask, magnetic stirrer hotplate, magnetic stir bar, reflux condenser, thermometer, filtration apparatus (Büchner funnel and flask), and standard laboratory glassware.

Reagent Summary
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
3-FluoroacetophenoneC₈H₇FO138.14101.38 g1.0
Methyl cyanoacetateC₄H₅NO₂99.09100.99 g1.0
Elemental SulfurS32.06120.38 g1.2
MorpholineC₄H₉NO87.1220.2 mL0.2
EthanolC₂H₅OH46.07-30 mLSolvent
Step-by-Step Synthesis Procedure
  • Flask Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoroacetophenone (1.38 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), and elemental sulfur (0.38 g, 12 mmol).

  • Solvent Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the mixture to create a suspension.

  • Catalyst Addition: Slowly add morpholine (0.2 mL, 2 mmol) to the stirring suspension at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 45-50 °C using a water bath on a stirrer hotplate. Maintain this temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion and Product Precipitation: Continue stirring at 45-50 °C for approximately 3-4 hours.[12] The product will begin to precipitate as a solid as the reaction proceeds. After the reaction is complete, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool to room temperature and then in an ice bath to induce recrystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Process and Workflow Visualization

The following diagram illustrates the one-pot convergence of the starting materials to yield the final 2-aminothiophene product.

Gewald_Synthesis_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Final Product Ketone 3-Fluoroacetophenone Reaction Gewald Synthesis (Ethanol, 45-50 °C) Ketone->Reaction Ester Methyl Cyanoacetate Ester->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Morpholine (Catalyst) Base->Reaction Product Methyl 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylate Reaction->Product

Caption: One-pot Gewald synthesis workflow.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methyl Cyanoacetate: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.

  • Morpholine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[13]

  • Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.

  • Elemental Sulfur: Flammable solid. Avoid creating dust.

  • Sodium Methoxide/Thiomethoxide (if used in alternative protocols): These reagents are highly corrosive, flammable, and react violently with water.[14][15][16][17] Extreme caution, including working under an inert atmosphere, is required.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Product Yield Inefficient Knoevenagel condensation.Ensure the base is not degraded. The condensation produces water, which can inhibit the reaction; using anhydrous solvent is recommended.[7]
Poor sulfur solubility or reactivity.Ensure sulfur is finely powdered. Maintain the reaction temperature between 40-60 °C to improve reactivity without promoting side reactions.[7]
Incorrect stoichiometry or impure reagents.Verify the purity of starting materials. Ensure accurate measurements of all reagents.
Product is Oily or Impure Incomplete reaction.Extend the reaction time and monitor by TLC until the starting materials are consumed.
Inefficient purification.During recrystallization, ensure the minimum amount of hot solvent is used to dissolve the crude product to maximize recovery upon cooling.

Conclusion

The Gewald aminothiophene synthesis offers a direct, efficient, and reliable method for preparing Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate. By carefully controlling the reaction conditions and adhering to the safety protocols outlined, researchers can consistently obtain high yields of this valuable synthetic intermediate. This protocol provides a solid foundation for its synthesis and application in further chemical and pharmaceutical development.

References

  • Gewald reaction - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • Gunt, J., & Organ, M. G. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Polshettiwar, V., & Varma, R. S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. [Link]

  • Gunt, J., & Organ, M. G. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 18, 2026, from [Link]

  • Pavel, K., & Mikhail, Y. (2018). Synthesis of Ethyl 3-Amino-5-arylthiophene-2-carboxylates Based on α-Chlorocinnamonitriles. ResearchGate. [Link]

  • Safety Data Sheet - SODIUM THIOMETHOXIDE. (2020, August 1). Scribd. [Link]

  • SAFETY DATA SHEET - Sodium methoxide. (n.d.). Durham Tech. Retrieved March 18, 2026, from [Link]

  • Reid, B. G., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4337-4347. [Link]

  • Cernuchová, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Sodium methoxide, 95% - Gelest, Inc. (2015, June 2). Retrieved March 18, 2026, from [Link]

  • Cernuchová, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Ostrovskyi, D., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2407-2415. [Link]

  • Gunt, J., & Organ, M. G. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Formation of 3‐amino‐5‐arylthiophenes with various substituents at C‐2... (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved March 18, 2026, from [Link]

  • Kamal, A., et al. (2015). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. European Journal of Medicinal Chemistry, 92, 501-513. [Link]

  • El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2933. [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. Retrieved March 18, 2026, from [Link]

  • US Patent 4,847,386A - Process for preparing thiophene derivatives. (n.d.). Google Patents.
  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. (2025). MDPI. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). ResearchGate. [Link]

Sources

Application

Gewald multicomponent reaction conditions for synthesizing Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Executive Summary & Mechanistic Pivot The synthesis of highly functionalized thiophenes is a cornerstone of modern drug discovery. While the classical is the premier route for synthesizing 2-aminothiophenes (utilizing a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Pivot

The synthesis of highly functionalized thiophenes is a cornerstone of modern drug discovery. While the classical is the premier route for synthesizing 2-aminothiophenes (utilizing a ketone/aldehyde, an activated nitrile, and elemental sulfur), the synthesis of 3-aminothiophenes —such as our target, Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate—requires a strategic mechanistic pivot[1].

To achieve the 3-amino regiochemistry, elemental sulfur must be replaced with a functionalized sulfur nucleophile, specifically methyl thioglycolate (methyl mercaptoacetate). This transforms the classical Gewald approach into a modified hetero-Gewald / Fiesselmann-type multicomponent cascade . By utilizing a one-pot, two-step protocol, we can drive a Knoevenagel condensation followed by a Thia-Michael addition and a Thorpe-Ziegler cyclization to yield the target scaffold with high atom economy and regioselectivity.

Mechanistic Rationale (The "Why")

Understanding the causality behind this cascade is critical for troubleshooting and scale-up. The reaction proceeds through four distinct logical phases:

  • Knoevenagel Condensation : 3-Fluorobenzaldehyde reacts with chloroacetonitrile under strictly controlled low temperatures (0–5 °C) to form the highly electrophilic intermediate, 2-chloro-3-(3-fluorophenyl)acrylonitrile ( α -chlorocinnamonitrile).

  • Thia-Michael Addition : The thiolate anion of methyl thioglycolate attacks the β -carbon of the α -chlorocinnamonitrile.

  • Thorpe-Ziegler Cyclization : The strong base (NaOMe) deprotonates the active methylene of the thioglycolate moiety. The resulting carbanion attacks the electrophilic nitrile carbon, closing the 5-membered ring to form a cyclic imine intermediate.

  • Elimination & Aromatization : The intermediate undergoes a base-promoted elimination of hydrogen chloride (HCl) across the C4–C5 bond, followed by tautomerization of the imine to the stable 3-amino group, finalizing the thiophene core[2].

Mechanism N1 3-Fluorobenzaldehyde + Chloroacetonitrile N2 Knoevenagel Condensation (Base Catalyzed) N1->N2 N3 2-Chloro-3-(3-fluorophenyl) acrylonitrile N2->N3 N4 Methyl Thioglycolate (Thia-Michael Addition at β-carbon) N3->N4 N5 Thioether Intermediate (Ar-CH(SR)-CH(Cl)-CN) N4->N5 N6 Thorpe-Ziegler Cyclization (Carbanion attacks CN) N5->N6 N7 Cyclic Imine Intermediate (5-membered ring) N6->N7 N8 Elimination of HCl & Tautomerization N7->N8 N9 Methyl 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylate N8->N9

Figure 1: Mechanistic cascade from Knoevenagel condensation to Thorpe-Ziegler cyclization and aromatization.

Reaction Optimization & Self-Validating Metrics

A critical failure point in this synthesis is transesterification . If sodium ethoxide (NaOEt) in ethanol is used as the base/solvent system with methyl thioglycolate, a mixture of methyl and ethyl thiophene-2-carboxylates will result. Therefore, Sodium Methoxide (NaOMe) in Methanol is strictly required to maintain the integrity of the methyl ester.

Table 1: Optimization of Multicomponent Reaction Conditions
EntrySolventBaseTemp (°C)Time (h)Yield (%)Causality / Observation
1EtOHNaOEt60345Transesterification observed (ethyl ester byproduct formed).
2THFEt 3​ N65632Weak organic base is insufficient to drive Thorpe-Ziegler cyclization.
3DMFK 2​ CO 3​ 90458Elevated temperatures led to partial degradation and dark tar formation.
4 MeOH NaOMe 60 3 86 Optimal. Solvent matches ester moiety; strong base drives rapid cyclization.

Experimental Protocol

Workflow Step1 Step 1: Reagent Mixing 3-Fluorobenzaldehyde Chloroacetonitrile MeOH Step2 Step 2: Knoevenagel NaOMe (dropwise) 0-5 °C, 30 min Step1->Step2 Step3 Step 3: Thiol Addition Methyl Thioglycolate NaOMe, Heat to 60 °C Step2->Step3 Step4 Step 4: Workup Quench with H2O Extract (EtOAc) Step3->Step4 Step5 Step 5: Purification Recrystallization or Column Chroma Step4->Step5

Figure 2: Step-by-step experimental workflow for the one-pot, two-step multicomponent synthesis.

Step-by-Step Methodology

1. Preparation of the Knoevenagel Mixture: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve 3-fluorobenzaldehyde (10.0 mmol, 1.24 g) and chloroacetonitrile (10.0 mmol, 0.75 g) in anhydrous methanol (25 mL).

2. Low-Temperature Condensation (Self-Validation Checkpoint 1): Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: The Knoevenagel condensation is exothermic; higher temperatures will promote Darzens-type side reactions. Slowly add a freshly prepared solution of sodium methoxide (NaOMe) (10.0 mmol, 0.54 g) in methanol (5 mL) dropwise over 15 minutes. Stir for 30 minutes at 0 °C. Validation: A TLC check (Hexane:EtOAc, 4:1) should show complete consumption of the aldehyde and the appearance of a new UV-active spot corresponding to the α -chlorocinnamonitrile intermediate.

3. Thiol Addition & Cyclization: While maintaining the temperature at 0 °C, add methyl thioglycolate (10.0 mmol, 1.06 g) in one rapid portion, immediately followed by a second equivalent of NaOMe (10.0 mmol, 0.54 g in 5 mL MeOH) to trigger the Thia-Michael addition.

4. Thermal Aromatization: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 60 °C for 3 hours. Causality: Thermal energy is required to overcome the activation barrier for the intramolecular Thorpe-Ziegler cyclization and subsequent elimination of HCl.

5. Workup & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Quench the residue by pouring it into ice-cold distilled water (50 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na 2​ SO 4​ ), and filter.

6. Purification: Concentrate the filtrate in vacuo to yield the crude product. Purify via flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient from 9:1 to 3:1) or by recrystallization from hot ethanol to afford Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate as a crystalline solid.

Expected Analytical Validation
  • 1 H NMR (400 MHz, CDCl 3​ ): δ 7.42–7.35 (m, 1H, Ar-H), 7.30–7.25 (m, 2H, Ar-H), 7.05 (tdd, J = 8.4, 2.5, 1.0 Hz, 1H, Ar-H), 6.85 (s, 1H, Thiophene C4-H), 5.45 (br s, 2H, -NH 2​ ), 3.85 (s, 3H, -OCH 3​ ).

  • LC-MS (ESI+): Calculated for C 12​ H 10​ FNO 2​ S [M+H] + : 252.05; Found: 252.1.

References

  • Shastin, A. V., Golubinskii, I. V., Lenkova, O. N., Balenkova, E. S., & Nenaidenko, V. G. (2006). "Synthesis of ethyl 3-amino-5-arylthiophene-2-carboxylates based on alpha-chlorocinnamonitriles." Russian Journal of Organic Chemistry, 42(2), 238-240. URL:[Link]

  • Dagoneau, D., Kolleth, A., Lumbroso, A., Tanriver, G., Catak, S., Sulzer-Mossé, S., & De Mesmaeker, A. (2019). "Straightforward Synthesis of 3-Aminothiophenes Using Activated Amides." Helvetica Chimica Acta, 102(4), e1900031. URL:[Link]

  • Chen, Y., et al. (2014). "One-Pot Synthesis of 4-Substituted 3-Amino-2-cyanothiophenes Involving O-Ethyl Thioformate." Organic Letters, 16(11), 2962-2965. URL: [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). "Heterocyclen aus CH‐aciden Nitrilen, VIII. 2‐Amino‐thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100. URL:[Link]

Sources

Method

Application Note: Synthesis and Derivatization of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate in Targeted Kinase Inhibitor Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Self-Validating Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Self-Validating Experimental Protocols.

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, thienopyrimidines are recognized as highly versatile purine bioisosteres, frequently utilized in the design of targeted kinase inhibitors for oncology and autoimmune indications[1]. Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a premium pharmaceutical building block specifically designed for the construction of the thieno[3,2-d]pyrimidine scaffold.

As a Senior Application Scientist, I emphasize that the structural logic of this building block is two-fold:

  • Bi-functional Annulation Motif: The ortho-relationship of the C3-amino and C2-methyl ester groups provides an ideal, highly reactive template for pyrimidine ring annulation. (Note: It is a common structural pitfall to confuse fusion nomenclature; cyclization of a 3-amino-thiophene-2-carboxylate specifically yields the thieno[3,2-d]pyrimidine scaffold, whereas the 2-amino-3-carboxylate isomer yields the thieno[2,3-d]pyrimidine system[2]).

  • Pre-installed Pharmacophore: The 3-fluorophenyl group at the C5 position of the thiophene ring translates directly to the C6 position of the resulting thieno[3,2-d]pyrimidine. In the context of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, this lipophilic, halogenated aromatic ring is strategically positioned to occupy the deep hydrophobic pocket adjacent to the ATP-binding site, enhancing both binding affinity and metabolic stability[3].

Synthetic Workflows & Causality

The transformation of this building block into an Active Pharmaceutical Ingredient (API) follows a robust, three-step linear sequence: Pyrimidine Annulation, Halogenation, and Nucleophilic Aromatic Substitution (SNAr).

  • Step 1: Pyrimidine Annulation. While older literature often cites the use of urea at high temperatures to achieve cyclization, this method generates high-pressure ammonia gas and requires specialized pressure vessels[2]. Our field-proven alternative utilizes formamidine acetate in 2-methoxyethanol. Formamidine acts as both the carbon source for the C2 position and the nitrogen source, allowing smooth cyclization to the 4-one derivative at standard reflux without the need for high-pressure equipment.

  • Step 2: Halogenation. The conversion of the stable lactam to the electrophilic 4-chloro derivative utilizes Phosphorus Oxychloride (POCl₃) with a catalytic amount of Dimethylformamide (DMF). The causality here is rooted in the Vilsmeier-Haack mechanism: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion. This intermediate rapidly attacks the lactam oxygen, converting it into a superior leaving group and driving the reaction to completion[4].

  • Step 3: SNAr Derivatization. The C4-chloro position is highly electron-deficient due to the resonance-withdrawing effect of the pyrimidine nitrogens. This localized electrophilicity facilitates rapid SNAr when exposed to aniline derivatives (e.g., to form dual EGFR/tubulin inhibitors)[3].

SynthWorkflow A Methyl 3-amino-5- (3-fluorophenyl) thiophene-2-carboxylate B 6-(3-Fluorophenyl) thieno[3,2-d]pyrimidin- 4(3H)-one A->B Formamidine Acetate C 4-Chloro-6- (3-fluorophenyl) thieno[3,2-d]pyrimidine B->C POCl3, DMF D Target Kinase Inhibitor API C->D SNAr with Aniline

Fig 1. Synthetic workflow from the thiophene building block to the final kinase inhibitor API.

Quantitative Reaction Data

To facilitate rapid adoption in your laboratory, the expected quantitative parameters for this workflow are summarized below. These metrics serve as a baseline for process chemistry optimization.

Reaction StepTransformationReagents & ConditionsExpected YieldPurity (HPLC)Key In-Process Control (IPC)
1 Pyrimidine AnnulationFormamidine acetate, 2-methoxyethanol, 120 °C, 12 h82 - 88%> 95%Loss of ester signal (~1680 cm⁻¹) in FT-IR
2 ChlorinationPOCl₃, DMF (cat.), 100 °C, 3 h75 - 80%> 98%Downfield shift of C2-H in ¹H NMR
3 SNAr DerivatizationSubstituted aniline, DIPEA, iPrOH, 80 °C, 8 h85 - 92%> 99%Appearance of aniline NH in ¹H NMR

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system , ensuring that researchers can confidently verify the success of each step before proceeding.

Step 1: Synthesis of 6-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
  • Reaction Setup: In a 250 mL round-bottom flask, suspend Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate (10.0 g, 39.8 mmol) and formamidine acetate (12.4 g, 119.4 mmol, 3.0 eq) in 100 mL of 2-methoxyethanol.

  • Execution: Heat the mixture to 120 °C under a nitrogen atmosphere for 12 hours. The suspension will gradually dissolve, followed by the precipitation of the product.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold distilled water while stirring vigorously. Filter the resulting precipitate, wash sequentially with water (2 × 50 mL) and cold ethanol (30 mL), and dry under vacuum at 50 °C.

  • Self-Validation:

    • FT-IR: Confirm the complete disappearance of the ester carbonyl stretch (~1680 cm⁻¹) and the appearance of the lactam carbonyl (~1660 cm⁻¹).

    • ¹H NMR (DMSO-d₆): Verify the appearance of the highly characteristic pyrimidine C2-H singlet at ~8.1 ppm and a broad lactam NH peak at ~12.5 ppm.

Step 2: Synthesis of 4-chloro-6-(3-fluorophenyl)thieno[3,2-d]pyrimidine
  • Reaction Setup: To a 100 mL flask containing the product from Step 1 (5.0 g, 20.3 mmol), add POCl₃ (30 mL) and exactly 3 drops of anhydrous DMF (catalytic Vilsmeier reagent generator).

  • Execution: Reflux the mixture at 100 °C for 3 hours.

  • Workup: Caution: POCl₃ is highly reactive. Concentrate the mixture under reduced pressure to remove the majority of excess POCl₃. Carefully pour the viscous residue into crushed ice (200 g) with rapid stirring. Extract the aqueous phase with Dichloromethane (DCM, 3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until pH 7 is reached, dry over anhydrous Na₂SO₄, and concentrate to yield a pale yellow solid.

  • Self-Validation:

    • Visual: The initial suspension will turn into a dark, homogeneous solution as the reaction proceeds.

    • ¹H NMR (CDCl₃): The broad lactam NH peak will disappear. Crucially, the pyrimidine C2-H singlet will shift downfield from ~8.1 ppm to ~8.8 ppm due to the loss of the shielding lactam oxygen and full aromatization of the ring[4].

Step 3: Synthesis of the Target API (e.g., EGFR Inhibitor Derivatization)
  • Reaction Setup: Dissolve the 4-chloro intermediate (2.0 g, 7.5 mmol) in 30 mL of isopropanol. Add a target aniline (e.g., 3,4,5-trimethoxyaniline for tubulin/EGFR dual inhibition) (1.65 g, 9.0 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (1.9 g, 15.0 mmol, 2.0 eq).

  • Execution: Heat the mixture to 80 °C for 8 hours.

  • Workup: Cool to room temperature. The product acts as a self-purifying system by precipitating out of the moderate-polarity isopropanol. Filter the solid, wash with cold isopropanol, and dry.

  • Self-Validation:

    • LC-MS: Confirm the mass shift from the chlorine isotope pattern (M / M+2) to the exact mass of the coupled product.

    • ¹H NMR (DMSO-d₆): Look for the appearance of the secondary amine NH broad singlet at ~9.5 ppm, confirming successful SNAr displacement.

Pharmacological Application: Kinase Inhibition

The ultimate utility of the 6-(3-fluorophenyl)thieno[3,2-d]pyrimidine scaffold lies in its ability to act as an ATP-competitive inhibitor. Because the thienopyrimidine core is a bioisostere of the adenine ring of ATP, it successfully docks into the hinge region of the kinase domain[1].

When functionalized properly at the C4 position (via Step 3), these molecules exhibit profound inhibitory activity against receptor tyrosine kinases such as EGFR and VEGFR-2. By blocking the autophosphorylation of these receptors, the downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) signaling cascades are starved of activation signals, ultimately inducing apoptosis in malignant cells[3].

Pathway Inhibitor Thieno[3,2-d]pyrimidine API Kinase EGFR / VEGFR-2 Tyrosine Kinase Inhibitor->Kinase ATP-competitive inhibition PI3K PI3K / AKT Survival Pathway Kinase->PI3K Blocked MAPK RAS / MAPK Proliferation Pathway Kinase->MAPK Blocked Apoptosis Apoptosis & Growth Arrest PI3K->Apoptosis Induced MAPK->Apoptosis Induced

Fig 2. Pharmacological mechanism of thieno[3,2-d]pyrimidine derivatives in oncology.

References

  • Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition - researchg
  • Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d] pyrimidine - semanticscholar.org
  • US8354528B2 - Process for making thienopyrimidine compounds - google.
  • Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors - acs.org (Journal of Medicinal Chemistry)

Sources

Application

Functionalization of the amino group in Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Application Note: Functionalization of the Amino Group in Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate Executive Summary Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a highly versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Functionalization of the Amino Group in Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Executive Summary

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a highly versatile building block in medicinal chemistry, primarily serving as a precursor for fused heterocyclic scaffolds such as thieno[3,2-d]pyrimidines. The presence of the 3-fluorophenyl group at the C5 position imparts favorable lipophilicity and metabolic stability, making this core highly attractive for kinase inhibitors and antiproliferative agents [1]. However, functionalizing the C3-amino group presents a distinct chemical challenge due to its inherent electronic environment. This guide details the mechanistic rationale and provides self-validating protocols for three divergent functionalization pathways: direct amidation, cyclocondensation to pyrimidin-4-ones, and urea-mediated cyclization to 2,4-diones.

Mechanistic Insights: The Ortho-Amino Ester Challenge

As a Senior Application Scientist, it is critical to recognize that the C3-amino group in this thiophene system does not behave like a standard aliphatic amine or an unactivated aniline.

The Causality of Reduced Nucleophilicity: The lone pair of electrons on the C3-nitrogen is heavily delocalized into the thiophene π-system and further conjugated with the electron-withdrawing methyl ester at the adjacent C2 position. This "push-pull" resonance effect significantly depletes the electron density at the nitrogen atom. Consequently, standard peptide-coupling conditions (e.g., EDC/HOBt with carboxylic acids) or mild acylations will invariably fail or result in poor yields [2].

To overcome this thermodynamic barrier, we must employ one of two strategies:

  • Electrophilic Amplification: Utilizing highly reactive electrophiles (e.g., acyl chlorides or trichloroacetyl isocyanate) combined with nucleophilic catalysts like 4-dimethylaminopyridine (DMAP).

  • Thermodynamic Trapping (Cyclization): Exploiting the proximity of the C2-ester to drive an intramolecular cyclization, where the formation of a stable, aromatic thieno[3,2-d]pyrimidine system provides the thermodynamic driving force to pull the initial, unfavorable amidation forward [3].

Workflow SM Methyl 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylate Amidation Pathway A: Direct Amidation Acyl Chloride + DMAP / Pyridine SM->Amidation Urea Pathway B: Urea Formation Trichloroacetyl Isocyanate SM->Urea Formamide Pathway C: Cyclocondensation Formamide + NH4COOH, 150°C SM->Formamide AmideProd C3-N-Acyl Derivative (Amide) Amidation->AmideProd Reflux, 4-6h UreaInt C3-Ureido Intermediate (Isolated) Urea->UreaInt THF, 0°C to RT Pyrimidine 6-(3-fluorophenyl)thieno [3,2-d]pyrimidin-4(3H)-one Formamide->Pyrimidine 150°C, 8-12h Dione 6-(3-fluorophenyl)thieno [3,2-d]pyrimidine-2,4-dione UreaInt->Dione KOtBu, DMF Base-promoted Cyclization

Divergent functionalization pathways of the C3-amino group.

Experimental Workflows & Protocols

The 3-fluorophenyl moiety at C5 is electronically deactivated and sterically hindered enough to remain inert under the following conditions, ensuring high chemoselectivity at the C2-C3 positions.

Protocol A: Direct Acylation of the C3-Amino Group

Purpose: To generate a linear C3-amide while retaining the C2-methyl ester for downstream derivatization.

  • Step 1: Dissolve Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Step 2: Add anhydrous pyridine (2.5 eq) and a catalytic amount of DMAP (0.2 eq). Causality: DMAP acts as an acyl transfer catalyst, forming an ultra-reactive N-acylpyridinium intermediate that forces the reaction with the poorly nucleophilic C3-amine.

  • Step 3: Cool the mixture to 0 °C and add the desired acyl chloride (1.5 eq) dropwise.

  • Step 4: Heat the reaction to reflux (40 °C) for 4–6 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in saturated NaHCO₃ and extract with ethyl acetate. TLC (Hexanes/EtOAc 7:3) should reveal the complete consumption of the fluorescent starting material. In the IR spectrum of the crude, the primary amine N-H stretches (~3400, 3300 cm⁻¹) will be replaced by a single secondary amide N-H stretch (~3350 cm⁻¹).

Protocol B: Cyclocondensation to Thieno[3,2-d]pyrimidin-4(3H)-ones

Purpose: Constructing the biologically active pyrimidin-4-one core via a one-pot formamide condensation[1, 4].

  • Step 1: In a heavy-walled pressure vial, combine the starting material (1.0 eq) with a large excess of formamide (acts as both solvent and C2-carbon source) and ammonium formate (10.0 eq).

  • Step 2: Seal the vial and heat to 150 °C for 8–12 hours. Causality: The extreme temperature is required to overcome the activation energy of the initial ester amidation. Ammonium formate decomposes to release ammonia, which acts as the nitrogen source for the pyrimidine ring closure.

  • Step 3: Cool the mixture to room temperature. Pour the dark solution into ice-cold distilled water (10 volumes) under vigorous stirring.

  • Self-Validation Checkpoint: The product, 6-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, is highly crystalline and insoluble in water. A successful cyclization is visually validated by the immediate precipitation of a fine solid. Analytically, LC-MS will confirm the cyclization via a mass shift corresponding to the addition of the formamide carbon and nitrogen, minus the loss of methanol and water ([M+H]⁺ = SM mass + 27 Da - 32 Da - 18 Da).

Protocol C: Urea Formation and Cyclization to 2,4-Diones

Purpose: Synthesis of thieno[3,2-d]pyrimidine-2,4-diones, a scaffold prevalent in GluK1 ligands and kinase inhibitors [2].

  • Step 1 (Urea Formation): Dissolve the starting material (1.0 eq) in anhydrous THF at 0 °C. Dropwise, add trichloroacetyl isocyanate (1.2 eq). Stir for 2 hours at room temperature. Causality: The extreme electrophilicity of the trichloroacetyl group overcomes the amine's poor nucleophilicity without the need for heating, preventing premature, uncontrolled side reactions.

  • Step 2 (Isolation): Concentrate the solvent in vacuo to yield the intermediate C3-ureido derivative.

  • Step 3 (Cyclization): Dissolve the intermediate in anhydrous DMF. Add Potassium tert-butoxide (2.5 eq) and stir at 50 °C for 4 hours.

  • Self-Validation Checkpoint: The base-promoted cyclization ejects the trichloromethyl group (as chloroform) and methanol. 1H-NMR of the isolated product will show the complete disappearance of the sharp singlet corresponding to the methyl ester (~3.85 ppm), confirming ring closure.

Quantitative Data & Analytical Validation

To facilitate rapid reaction monitoring and product verification, the expected quantitative parameters and analytical markers for each protocol are summarized below.

Functionalization StrategyKey Reagents & ConditionsTypical YieldKey IR Marker (cm⁻¹)Key ¹H-NMR Marker (δ, ppm)
Pathway A: Direct AmidationAcyl Chloride, DMAP, Pyridine, DCM, 40 °C, 6h65 - 80%Appearance of Amide C=O (~1660)Retention of Ester -OCH₃ (~3.85, s, 3H)
Pathway B: Pyrimidin-4-oneFormamide, NH₄COOH, 150 °C, 12h70 - 85%Loss of Ester C=O (~1680)Appearance of Pyrimidine C2-H (~8.10, s, 1H)
Pathway C: 2,4-Dione1. Cl₃CCONCO, THF, 0 °C 2. KOtBu, DMF, 50 °C55 - 75% (Over 2 steps)Broad Lactam C=O (~1650-1690)Loss of Ester -OCH₃; Appearance of two N-H (~11.5, 12.0)

Table 1: Comparison of C3-Amino Functionalization Strategies for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.

References

  • Title: Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases Source: US Patent USRE47451E1 URL
  • Title: Synthesis and pharmacological characterization of the selective GluK1 radioligand (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([3H]-NF608) Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Synthesis of Substituted Thienopyrimidine-4-ones Source: ACS Combinatorial Science URL: [Link]

  • Title: Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation Source: RSC Advances (via PMC) URL: [Link]

Method

Application Notes &amp; Protocols: A Framework for In Vitro Biological Characterization of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Introduction: Situating a Novel Thiophene Derivative in Drug Discovery Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a small molecule belonging to the 3-aminothiophene-2-carboxylate class. While specific bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Situating a Novel Thiophene Derivative in Drug Discovery

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a small molecule belonging to the 3-aminothiophene-2-carboxylate class. While specific biological data for this exact compound is not prevalent in public literature, the thiophene scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1] Derivatives of 2-aminothiophene have demonstrated diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Notably, recent studies have identified 3-arylaminothiophenic-2-carboxylic acid derivatives as potent inhibitors of the FTO protein, an RNA demethylase implicated in acute myeloid leukemia (AML).[5] This suggests that the title compound holds potential as a modulator of critical cellular pathways and warrants a systematic in vitro characterization to elucidate its biological function.

This guide provides a comprehensive framework for researchers to conduct the initial biological evaluation of this novel compound. It outlines a logical, tiered approach, starting with fundamental characterization and proceeding to specific, target-class-oriented assays. The protocols are designed to be robust and self-validating, incorporating essential controls and quality checks to ensure data integrity.

Part 1: Foundational Compound Characterization

Before initiating any biological assays, it is imperative to understand the fundamental physicochemical properties of the test compound. These properties directly impact its behavior in aqueous assay buffers and are critical for accurate data interpretation.[6]

Kinetic Solubility Assessment

Low aqueous solubility is a common reason for unreliable results in in vitro assays.[7] A kinetic solubility assay provides a rapid assessment of how much compound will remain in solution under typical assay conditions when introduced from a DMSO stock.[8][9][10]

Protocol: High-Throughput Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate in 100% DMSO.

  • Compound Addition: In a clear 96-well or 384-well plate, add 2 µL of the 10 mM stock solution to 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4. This creates a 200 µM theoretical concentration in 2% DMSO.[7][9]

  • Incubation: Seal the plate and shake for 90 minutes at room temperature to allow for solubilization and equilibration.[7]

  • Measurement: Measure the turbidity of the solution using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: Compare the light scattering signal to a standard curve of known concentrations of a reference compound or to positive (precipitated compound) and negative (buffer only) controls. The concentration at which significant precipitation is observed is the kinetic solubility limit.

ParameterRecommended ConditionRationale
Solvent 100% DMSOStandard for compound libraries, ensures initial dissolution.
Final DMSO % ≤ 2% (typically 0.5-1%)Minimizes solvent effects on biological targets while maintaining solubility.
Buffer PBS, pH 7.4Mimics physiological pH.
Incubation Time 1-2 hoursAllows for equilibration under kinetic conditions.[9]
Detection Nephelometry or UV AbsorbanceRapid, high-throughput methods for detecting precipitation.[8][10]

Part 2: A Tiered Approach to Biological Profiling

A logical workflow is essential for efficiently characterizing a novel compound. We propose a tiered cascade, starting with broad cellular effects and narrowing down to specific molecular interactions.

Workflow for Novel Compound Characterization

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target Class Screening (Hypothesis-Driven) cluster_2 Tier 3: Hit Validation & Mechanism of Action Solubility Kinetic Solubility Assessment Viability Cell Viability/Cytotoxicity (e.g., MTT Assay) Solubility->Viability Determine max concentration Kinase Kinase Activity/Binding (e.g., ADP-Glo, LanthaScreen) Viability->Kinase Proceed if non-toxic at relevant concentrations IC50 IC50 Determination (Dose-Response) Kinase->IC50 If activity is observed Orthogonal Orthogonal Assay (e.g., Binding vs. Activity) IC50->Orthogonal Confirm hit Selectivity Selectivity Profiling (Kinase Panel) Orthogonal->Selectivity Assess specificity

Caption: A tiered workflow for characterizing a novel compound.

Tier 1: Cell Viability and Cytotoxicity Screening

The first step in any cell-based testing is to determine the compound's intrinsic effect on cell health. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] This establishes the concentration range for subsequent, more specific assays, ensuring that observed effects are not simply due to cell death.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or a relevant line like AML cells, given the FTO connection) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of the test compound in culture medium, starting from the highest soluble concentration determined previously (e.g., 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11][14]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[11] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[11][13][14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[11][12] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11][14]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11][14] Use a reference wavelength of >650 nm if desired.[11][14]

  • Data Analysis: Subtract the absorbance of the "no cell" blank. Normalize the data to the vehicle control (defined as 100% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Tier 2: Hypothesis-Driven Target Class Screening - Kinase Inhibition

Given that many small molecule drugs exert their effects through kinase inhibition, and the thiophene scaffold is common in kinase inhibitors, a primary screen against this target class is a logical next step.[15][16] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[15][17] It is highly sensitive and applicable to virtually any kinase.[17]

Protocol: ADP-Glo™ Universal Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable 1X kinase reaction buffer (e.g., containing HEPES, MgCl₂, BSA, DTT).

    • ATP/Substrate Mix: Prepare a 2X solution of the kinase substrate and ATP in the kinase buffer. The ATP concentration should ideally be at or near the Kₘ for the target kinase to facilitate the detection of competitive inhibitors.

    • Kinase Solution: Dilute the target kinase (e.g., a representative tyrosine or serine/threonine kinase) to a 2X working concentration in kinase buffer.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of test compound dilutions in DMSO or DMSO alone (for high and low controls) to the appropriate wells.

    • Add 2 µL of the 2X Kinase Solution to all wells except the "no enzyme" control.

    • Add 2 µL of kinase buffer to the "no enzyme" control wells.

  • Kinase Reaction Initiation:

    • Add 2 µL of the 2X ATP/Substrate Mix to all wells to start the reaction (final volume = 5 µL).

    • Mix the plate gently and incubate at room temperature for 60 minutes.[15]

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP.[17][18]

    • Incubate at room temperature for 40 minutes.[17][18]

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP amount.[17][18]

    • Incubate at room temperature for 30-60 minutes.[18]

  • Luminescence Measurement: Read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (enzyme + DMSO) and low (no enzyme or potent inhibitor) controls.

Assay Validation: The Z'-Factor

G cluster_0 Assay Quality Control cluster_1 Interpretation Z_Prime Z'-Factor Calculation Result Z' = 1 - (3σp + 3σn) / |μp - μn| Z_Prime->Result Mean_Pos Mean of Positive Control (μp) Mean_Pos->Z_Prime Mean_Neg Mean of Negative Control (μn) Mean_Neg->Z_Prime SD_Pos Std. Dev. of Positive Control (σp) SD_Pos->Z_Prime SD_Neg Std. Dev. of Negative Control (σn) SD_Neg->Z_Prime Interpretation Z' > 0.5 → Excellent Assay 0 < Z' < 0.5 → Marginal Assay Z' < 0 → Unsuitable Assay Result->Interpretation

Caption: Calculation and interpretation of the Z'-factor for assay validation.

Part 3: Hit Confirmation and Further Characterization

If the compound shows significant activity in the primary screen (e.g., >50% inhibition at a single concentration), the next steps are to confirm this activity and begin to characterize its mechanism.

IC₅₀ Determination

A dose-response experiment is performed to determine the potency of the compound, expressed as the IC₅₀ value (the concentration required to inhibit 50% of the target's activity).

Protocol: This follows the same procedure as the primary screening assay (e.g., ADP-Glo™), but uses a wider range of compound concentrations, typically in a 10- or 12-point, 3-fold serial dilution. The resulting data are plotted (percent inhibition vs. log concentration) and fitted to a sigmoidal dose-response curve to calculate the IC₅₀.[19]

Orthogonal Assay Confirmation

To rule out assay artifacts (e.g., interference with the detection system), it is crucial to confirm the hit in an orthogonal assay that has a different mechanism and readout.[19] If the primary screen was an activity assay (measuring ADP production), a binding assay is an excellent orthogonal choice.

Recommended Orthogonal Assay: LanthaScreen® Eu Kinase Binding Assay

This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[20] It directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[21][22]

Principle:

  • A europium (Eu)-labeled antibody binds to a tagged kinase.

  • An Alexa Fluor® 647-labeled tracer binds to the ATP site of the kinase.

  • When both are bound, the Eu donor and Alexa Fluor® acceptor are in close proximity, resulting in a high FRET signal.[21][22]

  • An inhibitor compound competes with the tracer for the ATP site, disrupting FRET and causing a loss of signal.[21][22]

This method is robust, less prone to compound interference than some luminescence-based assays, and can be used to study both active and inactive kinase conformations.[22][23]

Data Interpretation and Quality Control

ParameterDefinitionImportanceAcceptable Value
IC₅₀ / EC₅₀ The concentration of an inhibitor/activator that elicits a 50% response.Measures the potency of the compound.Target-dependent, but lower values indicate higher potency.
CC₅₀ The concentration of a compound that is cytotoxic to 50% of cells.Measures the general toxicity of the compound.Should be significantly higher than the IC₅₀ for a viable therapeutic window.
Z'-Factor A statistical parameter that quantifies the separation between positive and negative controls.[24]Validates the quality and robustness of an HTS assay.[25][26]Z' > 0.5 indicates an excellent assay suitable for screening.[25][26][27]

Conclusion

This application note provides a strategic and detailed framework for the initial in vitro biological characterization of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate. By starting with fundamental solubility and cytotoxicity assessments and progressing through a tiered screening cascade including robust primary and orthogonal assays, researchers can efficiently generate a high-quality data package. This systematic approach will elucidate the compound's biological activity, determine its potency, and pave the way for more advanced mechanism-of-action and selectivity studies, ultimately defining its potential as a novel chemical probe or therapeutic lead.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Protocol Exchange. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link]

  • BMG Labtech. (2020, September 1). Kinase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • BMG Labtech. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Protocol Online. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • RDocumentation. (n.d.). zprime: Compute the Z'-factor quality score. Retrieved from [Link]

  • BMG Labtech. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What Is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • YouTube. (2020, July 24). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]

  • Tempo Bioscience. (2019, January 16). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Spring, D. R., et al. (2011). Rational Methods for the Selection of Diverse Screening Compounds. ACS Chemical Biology. Retrieved from [Link]

  • Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 3‐Aminothiophenes as biologically active compounds and new materials. Retrieved from [Link]

  • KCAS Bio. (2025, September 5). Making Sense of Compound Screening Results in Drug Discovery. Retrieved from [Link]

  • PubMed. (2025, February 25). Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. Retrieved from [Link]

  • MDPI. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]

  • PubMed. (2014, February 15). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate Synthesis

Welcome to the Technical Support Center. The synthesis of 5-aryl-2-aminothiophenes, specifically Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, presents unique chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 5-aryl-2-aminothiophenes, specifically Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, presents unique chemical challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for troubleshooting and optimizing your reaction yields.

Mechanistic Overview & Causality

The target molecule is synthesized via the Gewald three-component reaction (G-3CR) [1]. The sequence couples 3-fluorophenylacetaldehyde with methyl cyanoacetate and elemental sulfur ( S8​ ) in the presence of a base.

The fundamental reason yields often fail in this specific synthesis is the extreme sensitivity of the starting aldehyde. Phenylacetaldehyde derivatives are notoriously prone to rapid self-condensation (aldol-type polymerization) and oxidation under standard basic conditions[2]. If the base catalyzes aldehyde degradation faster than the initial Knoevenagel condensation, the reaction will irreversibly form intractable tar rather than the desired thiophene ring.

Mechanism Start 3-Fluorophenylacetaldehyde + Methyl Cyanoacetate Knoevenagel Knoevenagel Condensation (Base Catalyzed) Start->Knoevenagel Acrylonitrile Acrylonitrile Intermediate Knoevenagel->Acrylonitrile Sulfur Elemental Sulfur (S8) Addition Acrylonitrile->Sulfur Sulfanylated Sulfanylated Intermediate Sulfur->Sulfanylated Cyclization Intramolecular Cyclization (Nucleophilic Attack) Sulfanylated->Cyclization Target Methyl 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylate Cyclization->Target

Gewald reaction mechanism for 2-aminothiophene synthesis.

Diagnostic FAQs & Troubleshooting Guide

Q1: My reaction mixture turns into a dark, intractable tar, and the yield is < 25%. What is happening? A1: You are observing the base-catalyzed self-condensation of 3-fluorophenylacetaldehyde. Standard Gewald conditions (e.g., morpholine in refluxing ethanol) are too harsh for this substrate[2]. Solution: Shift to a L-Proline catalyzed one-pot system [3] or a Two-Step Protocol [4]. L-proline acts as a bifunctional catalyst, directing the Knoevenagel condensation via an iminium ion intermediate, which effectively shields the aldehyde from unwanted aldol side-reactions[3].

Q2: The initial Knoevenagel condensation works, but I see unreacted sulfur powder remaining in the flask, and cyclization is stalled. How do I fix this? A2: Elemental sulfur has poor solubility in standard alcohols at room temperature, which starves the sulfanylation step of the γ -methylene group. Solution: Switch the solvent system to DMF or PEG-600. PEG-600 not only solubilizes sulfur effectively but acts as an eco-friendly medium that drastically accelerates the reaction when paired with ultrasonic irradiation[5].

Q3: I am getting a mixture of the desired 2-aminothiophene and uncyclized intermediates. How do I push the reaction to completion? A3: The final ring closure requires nucleophilic attack of the sulfide on the cyano carbon, followed by a proton-transfer tautomerization. If the base is depleted, this step stalls. Solution: Employ a conjugate acid-base system, such as morpholinium acetate (morpholine/acetic acid buffer)[4]. This maintains enough nucleophilicity for the sulfur attack while providing the necessary protons for the final tautomerization step.

Troubleshooting Issue Yield < 40% or Intractable Tar Formation CheckAldehyde Is 3-fluorophenylacetaldehyde degrading? Issue->CheckAldehyde UseTwoStep Implement Two-Step Protocol or L-Proline Catalysis CheckAldehyde->UseTwoStep Yes CheckSulfur Is Sulfur precipitating unreacted? CheckAldehyde->CheckSulfur No ChangeSolvent Switch to DMF or PEG-600 Add Ultrasound CheckSulfur->ChangeSolvent Yes CheckBase Is cyclization stalled? CheckSulfur->CheckBase No AddAcid Use Conjugate Acid-Base (e.g., Morpholinium Acetate) CheckBase->AddAcid Yes

Troubleshooting workflow for resolving Gewald reaction bottlenecks.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and expected yields based on literature precedents for 5-aryl-2-aminothiophenes.

SolventCatalyst / BaseTemperatureTimeYield (%)Observation / Causality
EthanolMorpholine (1.0 eq)80 °C (Reflux)4 h< 25%Extensive aldehyde polymerization; tar formation.
Toluene / EtOHPiperidine / AcOH (0.1 eq)110 °C / 60 °C6 h45%Two-step method reduces tar, but sulfur solubility limits yield[4].
DMFL-Proline (10 mol%)60 °C2 h84%One-pot; L-proline suppresses aldol side-reactions[3].
PEG-600None (Ultrasonication)Ambient45 min88%Green solvent; ultrasound enhances sulfur dispersion[5].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: L-Proline Catalyzed One-Pot Synthesis (Recommended)

This protocol is optimized for high throughput and prevents aldehyde degradation[3].

  • Initiation: In a dry 50 mL round-bottom flask, dissolve 3-fluorophenylacetaldehyde (10.0 mmol) and methyl cyanoacetate (10.0 mmol) in anhydrous DMF (15 mL).

  • Catalysis: Add L-proline (1.0 mmol, 10 mol%) to the stirring solution. Stir at room temperature for 15 minutes.

  • Validation Checkpoint 1: Analyze an aliquot via TLC (Hexane:EtOAc 3:1). The disappearance of the aldehyde spot ( Rf​≈0.6 ) and appearance of a new UV-active spot ( Rf​≈0.4 ) confirms the successful formation of the acrylonitrile intermediate. Do not proceed to step 4 until the aldehyde is consumed.

  • Sulfanylation: Add elemental sulfur ( S8​ , 10.0 mmol) and morpholine (10.0 mmol).

  • Cyclization: Heat the mixture to 60 °C. Monitor via TLC until the acrylonitrile intermediate is fully consumed (approx. 2 hours).

  • Workup: Quench by pouring into ice-cold water (50 mL). Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to yield pure Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.

Protocol B: Two-Step Procedure (For Highly Sensitive Substrates)

Use this if your specific batch of aldehyde is partially degraded or highly reactive[4].

  • Step 1 (Knoevenagel): Combine 3-fluorophenylacetaldehyde (10.0 mmol), methyl cyanoacetate (10.0 mmol), ammonium acetate (1.0 mmol), and glacial acetic acid (1.0 mL) in toluene (20 mL).

  • Dehydration: Reflux with a Dean-Stark trap for 3 hours to forcefully remove water and drive the equilibrium.

  • Validation Checkpoint 2: Verify water collection in the Dean-Stark trap (approx. 0.18 mL expected). Concentrate the solvent to isolate the crude methyl 2-cyano-4-(3-fluorophenyl)but-2-enoate.

  • Step 2 (Cyclization): Dissolve the crude intermediate in ethanol (15 mL). Add elemental sulfur (10.0 mmol) and diethylamine (10.0 mmol).

  • Completion: Heat at 60 °C for 2 hours. Cool to room temperature, filter the precipitated product, and recrystallize from ethanol.

Sources

Optimization

Troubleshooting low solubility of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate in DMSO for biological assays

Target Compound: Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate Issue: Low solubility in Dimethyl Sulfoxide (DMSO), leading to assay irreproducibility, flat dose-response curves, and acoustic dispensing failure...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate Issue: Low solubility in Dimethyl Sulfoxide (DMSO), leading to assay irreproducibility, flat dose-response curves, and acoustic dispensing failures.

Part 1: Root Cause Analysis & Diagnostic Workflow

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a classic example of a "Brick Dust" molecule . The 3-amino group acts as a hydrogen bond donor to the adjacent 2-carboxylate carbonyl oxygen, forming a strong intramolecular hydrogen bond. This interaction locks the ester group coplanar with the thiophene ring. Combined with the conjugated 5-(3-fluorophenyl) group, the molecule adopts a highly rigid, flat conformation.

In the solid state, these flat aromatic systems undergo extensive π−π stacking, resulting in an exceptionally high crystal lattice energy. The thermodynamic penalty to break this crystal lattice is so severe that even a strong, highly polar aprotic solvent like DMSO cannot effectively solvate the individual monomers, leading to precipitation and downstream assay failures .

G Start Prepare 1 mM Stock in 100% DMSO Equilibrate Equilibrate at 25°C (24 hours, shaking) Start->Equilibrate Centrifuge Centrifuge at 10,000 x g (10 mins) Equilibrate->Centrifuge Pellet Pellet Visible? Centrifuge->Pellet SwitchSolvent Switch to NMP or Lower Concentration Pellet->SwitchSolvent Yes (Insoluble) Supernatant Transfer Supernatant Pellet->Supernatant No (Appears Dissolved) Nephelometry Nephelometry / DLS (Check for Nano-aggregates) Supernatant->Nephelometry Aggregates Aggregates Detected? Nephelometry->Aggregates Aggregates->SwitchSolvent Yes (Colloidal) Proceed Validated True Solution Proceed to Assay Aggregates->Proceed No (True Solution)

Workflow for validating the thermodynamic solubility of brick dust compounds in DMSO.

Part 2: Frequently Asked Questions (FAQs)

Q1: I heated our 10 mM stock to 37°C and sonicated it. It looked perfectly clear, but my biochemical assay yielded a flat IC50 curve. What went wrong?

You achieved kinetic solubility , not thermodynamic solubility. Heating forces the compound into a supersaturated state. When this supersaturated stock cools to room temperature, or when it is diluted into your aqueous assay buffer, the compound rapidly nucleates. Because of its high lattice energy, it instantly forms nano-aggregates or precipitates. These aggregates sequester the compound, reducing the free monomer concentration to near zero, which results in false negatives (flat curves) in your assay. You must rely on thermodynamic equilibration at room temperature .

Q2: Our Labcyte ECHO acoustic dispenser is rejecting the wells containing this compound. Why is it failing to transfer?

Acoustic liquid handlers (like the ECHO) rely on the time-of-flight and reflection of ultrasonic waves to calculate fluid properties (like DMSO hydration) and eject nanoliter droplets. "Brick dust" molecules often form microscopic crystals in DMSO that are invisible to the naked eye. These microcrystals create an acoustic impedance mismatch, scattering the sound pulses. The machine detects this anomaly and aborts the transfer to prevent volume inaccuracies .

ECHO_Failure Storage Storage at -20°C Freeze DMSO Freezes (18.5°C) Solute Excluded Storage->Freeze Thaw Thaw to Room Temp Freeze->Thaw MicroCryst Microcrystals Remain (High Lattice Energy) Thaw->MicroCryst Impedance Sound Waves Scatter (Impedance Mismatch) MicroCryst->Impedance Causes Transducer ECHO Transducer Emits Sound Pulse Transducer->Impedance Interacts with Fail Transfer Failure / Volume Inaccuracy Impedance->Fail Results in

Mechanism of acoustic dispensing failure due to freeze-thaw induced microcrystallization.

Q3: How should I store the DMSO stocks to prevent this precipitation? We currently keep our library at -20°C.

Stop freezing your DMSO stocks for this specific compound. DMSO has a relatively high freezing point of 18.5°C. When stored at -20°C, the DMSO crystallizes as a pure solvent, excluding the solute and causing massive local concentration spikes (cryo-concentration). For a high-lattice-energy molecule, this forces irreversible crystallization. When thawed, the compound will not redissolve without extreme heating. Store your working stocks at Room Temperature (20–25°C) in a desiccator to prevent water absorption.

Part 3: Alternative Solvent Strategies & Data Presentation

If optimizing the DMSO protocol fails, you must switch the primary solvent. For planar aromatic "brick dust" molecules, N-methyl-2-pyrrolidone (NMP) is often superior to DMSO. NMP features a non-planar lactam ring that sterically disrupts the π−π stacking of the solute, significantly increasing thermodynamic solubility.

Table 1: Physicochemical Properties of Alternative Solvents for "Brick Dust" Compounds

SolventFreezing Point (°C)Dielectric Constant (ε)H-Bond DonorMax Tolerated Conc. in Cell Assays (v/v)Solvation Efficacy for Planar Aromatics
DMSO 18.546.7None0.1% - 0.5%Poor (Lattice energy limited)
NMP -24.032.2None0.1%Excellent (Non-planar lactam disrupts stacking)
DMF -61.036.7None0.1%Moderate to Good
PEG-400 4.0 - 8.012.4Strong0.5% - 1.0%Poor (High viscosity impedes acoustic dispensing)

Part 4: Self-Validating Experimental Protocol

To ensure data integrity, use the following self-validating protocol to prepare an acoustic-ready working stock. This protocol includes built-in Quality Control (QC) checkpoints to prevent assaying insoluble aggregates.

Objective: Generate a thermodynamically stable, ECHO-compatible stock solution.

Phase 1: Solvent Selection & Solvation

  • Concentration Adjustment: Do not attempt a 10 mM stock. Weigh Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate to target a maximum 1 mM stock concentration.

  • Solvent Addition: Add 100% anhydrous DMSO (or NMP if DMSO has previously failed).

  • Thermodynamic Equilibration: Place the vial on a thermomixer at 25°C and agitate at 800 RPM for 24 hours. Crucial: Do not apply heat above 25°C. We must establish true thermodynamic equilibrium.

Phase 2: Validation Checkpoints 4. QC Checkpoint 1 (Macro-clearance): Centrifuge the equilibrated stock at 10,000 x g for 10 minutes. Inspect the bottom of the tube.

  • Validation: If a pellet is visible, the compound is not soluble at 1 mM. You must dilute further (e.g., to 100 µM) and repeat from Step 3. If no pellet is visible, proceed.

  • Supernatant Transfer: Carefully aspirate the supernatant into a clean, dry acoustic source plate (e.g., Labcyte LDV plate), leaving the bottom 10% of the volume behind.

  • QC Checkpoint 2 (Micro-clearance): Analyze a 10 µL aliquot of the supernatant using Dynamic Light Scattering (DLS) or a microplate nephelometer.

    • Validation: The solution must show no light scattering above the pure solvent baseline. The presence of colloidal nano-aggregates indicates the solution is unstable and will fail acoustic dispensing. If aggregates are detected, switch to NMP.

Phase 3: Assay Integration 7. Dispensing: Dispense directly from this validated, room-temperature stock using the acoustic liquid handler. 8. Storage: Store the remaining source plate at room temperature in a desiccated environment. Do not return to -20°C.

References

  • Williams HD, Trevaskis NL, Charman SA, et al. "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews. 2013;65(1):315-499. URL:[Link]

  • Balakin KV, Savchuk NP, Tetko IV. "In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions." Current Medicinal Chemistry. 2006;13(2):223-241. URL:[Link]

  • Quintero C, Tran K, Szewczak AA. "High-Throughput Quality Control of DMSO Acoustic Dispensing Using Photometric Dye Methods." SLAS Technology. 2013;18(4):296-305. URL:[Link]

  • Tetko IV, et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling. 2013;53(8):1990-2000. URL:[Link]

Troubleshooting

Column chromatography purification techniques for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Target Compound: Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate Welcome to the Technical Support Center for the purification of complex heterocyclic compounds. Purifying Methyl 3-amino-5-(3-fluorophenyl)thiophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Welcome to the Technical Support Center for the purification of complex heterocyclic compounds. Purifying Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate presents a unique chromatographic challenge due to the competing electronic and steric effects of its three primary functional groups. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation without compound degradation.

Chromatographic Profile & Causality Analysis

To design an effective purification strategy, we must first understand the causality behind the molecule's behavior on a stationary phase:

  • The C3-Amino Group (The Streaking Hazard): The primary amine is basic and highly polar. Standard bare silica gel functions as a Brønsted acid due to its surface silanol (Si-OH) groups[1]. The amine interacts strongly with these acidic sites via hydrogen bonding and protonation, causing irreversible adsorption, severe band broadening, and tailing[2][3].

  • The C2-Methyl Ester (The Hydrolysis Risk): While the ester provides moderate polarity, it is situated adjacent to the electron-donating amino group. If exposed to highly basic conditions (e.g., strong aqueous ammonia or prolonged contact with basic alumina), it is susceptible to base-catalyzed saponification, degrading into the corresponding carboxylic acid[4].

  • The C5-(3-Fluorophenyl) Group (The Lipophilic Accelerator): The addition of the fluorine atom significantly increases the lipophilicity of the molecule. This non-polar character means the compound will have a higher affinity for the mobile phase in normal-phase chromatography, eluting faster than non-fluorinated analogs.

Diagnostic Purification Workflow

Before committing your entire crude mixture to a column, use the following diagnostic logic to select the optimal stationary and mobile phases.

G Start Crude Methyl 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylate TLC TLC Screening (Hexane:EtOAc 8:2) Start->TLC StreakCheck Does the C3-Amine cause severe streaking? TLC->StreakCheck Standard Standard Silica Gel Isocratic Elution StreakCheck->Standard No (Rare) AddTEA Add 1-3% TEA to Mobile Phase (Deactivate Acidic Silanols) StreakCheck->AddTEA Yes (Common) HydrolysisCheck Is the C2-Methyl Ester undergoing hydrolysis? AddTEA->HydrolysisCheck ProceedTEA Proceed with TEA-Modified Silica Chromatography HydrolysisCheck->ProceedTEA No AltPhase Switch to Amine-Functionalized Silica (KP-NH) HydrolysisCheck->AltPhase Yes (Saponification)

Diagnostic workflow for selecting the optimal purification strategy for aminothiophenes.

Core Methodologies: Step-by-Step Protocols

Protocol A: TEA-Deactivated Normal Phase Silica Chromatography

This is the primary method for resolving amine streaking without requiring specialized columns. Triethylamine (TEA) acts as a sacrificial base, neutralizing the acidic silanols before the target compound can bind to them[5].

Self-Validation Step: Before packing the column, run a 2D-TLC. Spot the crude mixture, develop in Hexane/EtOAc (8:2) with 1% TEA, dry the plate, rotate 90 degrees, and develop again. If the compound forms a single, non-streaking spot on the diagonal, the system is stable.

  • Solvent Preparation: Prepare the mobile phase by mixing Hexane and Ethyl Acetate (e.g., 80:20 v/v). Add 1% to 3% Triethylamine (TEA) by volume and stir thoroughly[2][5].

  • Column Packing: Create a slurry of standard silica gel using the TEA-modified solvent. Pour the slurry into the column. Crucial Causality: Packing with the modified solvent pre-equilibrates the column, ensuring all acidic silanol groups are deactivated by TEA before the sample is introduced[6].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the sample is insoluble, perform a dry load by adsorbing the crude onto Celite[6]. Carefully apply the sample to the top of the silica bed.

  • Elution: Run the column isocratically. Collect fractions and monitor via TLC (using the TEA-modified eluent).

  • TEA Removal: Combine the pure fractions and concentrate under reduced pressure. Because TEA has a boiling point of ~89°C, co-evaporate the residue with toluene (2-3 times) to azeotropically remove residual TEA, followed by high vacuum overnight.

Protocol B: Amine-Functionalized Silica (KP-NH) Chromatography

If Protocol A induces ester hydrolysis (saponification), switch to an amine-bonded stationary phase.

  • Column Selection: Utilize a pre-packed amine-functionalized silica column (e.g., Biotage® KP-NH). The surface of this silica is covalently bonded with primary amines, rendering the environment inherently basic without free modifiers[1].

  • Solvent Preparation: Prepare a standard Hexane/Ethyl Acetate mobile phase. Do not add TEA or any other basic modifier.

  • Elution: Load and elute the sample normally. The basic surface prevents the C3-amine from streaking, while the absence of free base in the solvent protects the C2-methyl ester from hydrolysis.

Quantitative Data: Mobile Phase & Modifier Optimization

The following table summarizes the expected chromatographic behavior of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate across different systems.

ParameterStandard Bare SilicaTEA-Modified SilicaAmine-Functionalized Silica
Optimal Mobile Phase Hexane / EtOAcHexane / EtOAcHexane / EtOAc
Basic Modifier None1-3% Triethylamine (v/v)None (Bonded phase)
Amine Streaking Severe (Tailing)Minimal (Sharp bands)None (Sharp bands)
Ester Hydrolysis Risk LowModerate (if left on column)Low
Typical Rf​ (8:2 Hex:EtOAc) 0.10 - 0.15 (Streaky)0.30 - 0.35 (Sharp)0.25 - 0.30 (Sharp)

Troubleshooting Guide

Q: Why is my compound streaking from the baseline all the way to the solvent front? A: This is a classic acid-base interaction. Bare silica gel is a Brønsted acid[1]. The basic C3-amino group of your thiophene forms strong hydrogen bonds with these acidic sites, causing irreversible adsorption and streaking[2][3]. You must deactivate the silica by adding a competitive base like TEA to your mobile phase[5].

Q: I added 5% TEA to fix the streaking, and now I see a new, highly polar spot stuck at the baseline. What happened? A: You are likely observing the saponification (hydrolysis) of the C2-methyl ester. While the ester is relatively stable, extended exposure to highly basic conditions (like 5% TEA) can hydrolyze it into the corresponding thiophene-2-carboxylic acid[4]. Carboxylic acids will not elute in non-polar solvents and remain at the baseline. Reduce the TEA concentration to 1% and minimize the time the compound spends on the column.

Q: My compound is eluting much faster than expected, co-eluting with non-polar impurities. How do I fix this? A: The 3-fluorophenyl group at the C5 position significantly increases the lipophilicity of the molecule. This non-polar character means the compound has a higher affinity for the mobile phase. To resolve this, decrease the polarity of your solvent system (e.g., shift from 80:20 Hexane:EtOAc to 90:10 or 95:5) to lower the Rf​ to the optimal 0.2-0.3 range.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous ammonia instead of TEA to deactivate the silica? A: It is highly discouraged for this specific molecule. While ammonia is excellent for highly polar amines[2], the presence of water and a strong base will rapidly accelerate the hydrolysis of the C2-methyl ester. Stick to anhydrous organic bases like TEA.

Q: Can I use reverse-phase (C18) chromatography for this compound? A: Yes, but it is usually reserved as a secondary option if normal phase fails. Because the molecule is quite lipophilic (due to the fluorophenyl group), it will retain strongly on a C18 column. You will need a high percentage of organic modifier (e.g., 70-90% Acetonitrile in Water) to elute it in a reasonable timeframe.

Q: How do I verify that the TEA has been completely removed from my final product? A: Run an 1 H-NMR spectrum of your purified fraction. Residual TEA will show distinct signals: a triplet around δ 1.05 ppm (methyl groups) and a quartet around δ 2.55 ppm (methylene groups). If present, repeat the toluene co-evaporation step.

References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem.
  • When basification of silica gel is required, before using Column chromatography? - ResearchGate.
  • Technical Support Center: Column Chromatography of Alpha-Aminoketones - Benchchem.
  • Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability - ACS Publications.
  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate Production

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists scaling the synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists scaling the synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate . The critical step in this synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 3-amino-5-bromothiophene-2-carboxylate and 3-fluorophenylboronic acid.

Because the thiophene core is heavily electron-donating (due to the C3-amino group), optimizing the palladium catalyst loading requires balancing reaction kinetics, ligand electronics, and residual metal limits.

I. Mechanistic Overview & Failure Points

To troubleshoot effectively, we must first understand the causality within the catalytic cycle. The electron-rich nature of the thiophene substrate makes oxidative addition the rate-limiting step. If the catalyst is not sufficiently active, the 3-fluorophenylboronic acid will undergo competitive protodeboronation or homocoupling before transmetalation can occur[1].

CatalyticCycle Pd0 Active Pd(0) Catalyst Loading: 0.1 - 1.0 mol% OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Thiophene Halide Deact Catalyst Deactivation (Pd Black) Pd0->Deact Ligand Depletion / High Temp TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet 3-Fluorophenylboronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Intermediate Complex RedElim->Pd0 Target Molecule

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the rate-limiting oxidative addition step.

II. Frequently Asked Questions (Troubleshooting)

Q1: What is the optimal starting catalyst loading for this specific coupling? A1: While traditional protocols suggest 1–5 mol% of standard catalysts like Pd(PPh₃)₄[2], an optimized process for this substrate should target 0.1–1.0 mol% . High catalyst loading often masks underlying kinetic issues and leads to severe palladium aggregation (Pd black)[2]. By switching to highly active precatalysts (e.g., palladacycles) paired with bulky, electron-rich ligands, you can achieve quantitative yields at loadings as low as 0.1 mol%[3][4].

Q2: My reaction stalls at 60% conversion despite increasing the Pd loading to 5 mol%. Why is more catalyst not helping? A2: Adding more catalyst exacerbates the problem if the ligand is mismatched. The C3-amino group on your thiophene donates electron density into the ring, significantly increasing the activation energy required for the palladium to insert into the C-Br bond[1]. If oxidative addition is slow, the active Pd(0) species will degrade into inactive Pd black[2]. Solution: Switch from PPh₃ to a Buchwald-type ligand (e.g., XPhos or SPhos). These ligands are highly electron-donating (accelerating oxidative addition) and sterically bulky (accelerating reductive elimination)[1].

Q3: I am detecting high levels of 3-fluorobenzene (deboronation) and homocoupled byproducts. How do I prevent this? A3: This indicates that your boronic acid is decomposing faster than the cross-coupling can consume it. Protodeboronation is a common side reaction when the catalytic cycle stalls[1]. Solution: Do not increase the boronic acid equivalents. Instead, switch to an aqueous biphasic solvent system (e.g., aqueous n-butanol). Aqueous catalysis has been proven to be highly efficient for heterocyclic Suzuki couplings, allowing the catalyst loading to be dropped to 0.1–1 mol% while suppressing undesired etherification and degradation[5].

Q4: How can I efficiently reduce residual palladium to meet the <10 ppm pharmaceutical limit? A4: High initial catalyst loadings make downstream purification exponentially more difficult. Once the loading is optimized to ≤0.5 mol%, treat the crude organic phase with a microporous polystyrene trimercaptotriazine (MP-TMT) resin or a binary scavenging system (chelating agent + activated carbon). Aging the crude mixture with 0.20 wt% MP-TMT in a polar aprotic solvent can reliably reduce palladium levels from ~300 ppm down to <10 ppm[6].

III. Optimization Workflow & Data Presentation

OptimizationWorkflow Start Evaluate Substrate (Electron-Rich Thiophene) Ligand Select Bulky/Electron-Rich Ligand (e.g., XPhos, SPhos) Start->Ligand Solvent Optimize Solvent/Base (e.g., Aqueous n-Butanol / K2CO3) Ligand->Solvent Loading Titrate Pd Loading (Start 1 mol% → Reduce to 0.1%) Loading->Ligand Incomplete Conversion Scavenge Palladium Scavenging (MP-TMT Resin, Target <10 ppm) Loading->Scavenge Yield > 90% Solvent->Loading

Figure 2: Systematic workflow for optimizing palladium catalyst loading and product scavenging.

Table 1: Catalyst Loading Optimization Matrix

Substrate: Methyl 3-amino-5-bromothiophene-2-carboxylate (1.0 eq) + 3-Fluorophenylboronic acid (1.2 eq).

EntryCatalyst / PrecatalystLigandLoading (mol%)Solvent SystemTemp (°C)Conversion (%)Residual Pd (ppm)*
1Pd(PPh₃)₄PPh₃5.01,4-Dioxane / H₂O9062%> 450
2Pd(dppf)Cl₂dppf2.01,4-Dioxane / H₂O9078%185
3Pd₂(dba)₃XPhos0.5n-Butanol / H₂O100> 98%42
4 XPhos Pd G3 XPhos 0.1 n-Butanol / H₂O 100 96% < 15

*Residual Pd measured prior to MP-TMT resin scavenging.

IV. Validated Experimental Protocol (0.1 mol% Loading)

This self-validating protocol utilizes aqueous n-butanol to maximize the solubility of the base while maintaining a biodegradable, highly efficient organic phase[5].

Step 1: System Degassing

  • To a Schlenk flask, add methyl 3-amino-5-bromothiophene-2-carboxylate (1.0 equiv) and 3-fluorophenylboronic acid (1.2 equiv).

  • Add K₂CO₃ (3.2 equiv) as the base.

  • Evacuate and backfill the flask with ultra-pure Argon three times to eliminate oxygen, which is the primary driver of boronic acid homocoupling[2].

Step 2: Reagent & Catalyst Addition

  • Add degassed n-butanol (5 mL/mmol) and degassed deionized water (2 mL/mmol) via syringe[5].

  • Add the XPhos Pd G3 precatalyst (0.1 mol%) as a stock solution in n-butanol. Note: Using a precatalyst ensures a 1:1 ratio of active Pd to ligand, preventing the need for excess ligand that can inhibit the reaction[4].

Step 3: Reaction Execution

  • Heat the biphasic mixture to 100 °C under vigorous stirring (1000 RPM) to ensure maximum interfacial surface area between the aqueous and organic layers.

  • Monitor via HPLC or GC-MS. Full conversion should be achieved within 4–6 hours.

Step 4: Workup and Scavenging

  • Cool the reaction to room temperature. The biphasic nature allows for facile product separation without additional organic extraction solvents[5].

  • Isolate the organic (n-butanol) layer containing the product.

  • Add 0.20 wt% MP-TMT resin to the organic layer and agitate at 40 °C for 12 hours to scavenge residual palladium[6].

  • Filter through a pad of Celite and concentrate under reduced pressure to yield the crude Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.

V. References
  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers National Institutes of Health (PMC)[Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol The Journal of Organic Chemistry (ACS Publications)[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development (ACS Publications) [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Organic Process Research & Development (ACS Publications) [Link]

Sources

Troubleshooting

Minimizing side reactions and byproducts during the synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Technical Support Center: Synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate Overview of the Synthesis: The Gewald Reaction The synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Overview of the Synthesis: The Gewald Reaction

The synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is typically achieved via the Gewald aminothiophene synthesis.[1][2] This robust and versatile multi-component reaction involves the condensation of an appropriate ketone (3'-fluoroacetophenone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][4] The reaction proceeds in a one-pot fashion, making it highly efficient for constructing the polysubstituted 2-aminothiophene core, which is a valuable scaffold in medicinal chemistry and drug development.[3][5]

The generally accepted mechanism involves three key stages[6][7]:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between 3'-fluoroacetophenone and methyl cyanoacetate forms an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the intermediate. The mechanism for this step is complex and may involve polysulfide intermediates.[7]

  • Cyclization & Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.

Understanding these stages is critical for diagnosing and resolving issues that may arise during the synthesis.

Critical Reaction Parameters & Their Mechanistic Impact

Optimizing the Gewald reaction requires careful control over several parameters. Each choice has a direct causal effect on reaction rate, yield, and the byproduct profile.

ParameterRecommended ConditionsMechanistic Rationale & Expert Insights
Base Catalyst Morpholine or Piperidine (secondary amines)Secondary amines are highly effective as they not only catalyze the initial Knoevenagel-Cope condensation but can also nucleophilically attack the S₈ ring, activating the elemental sulfur for addition to the intermediate.[3][6] Tertiary amines like triethylamine can also be used, but may be less efficient at activating sulfur.[6]
Solvent Polar aprotic (e.g., DMF) or polar protic (e.g., Ethanol, Methanol)The primary role of the solvent is to solubilize the elemental sulfur.[6][8] Polar solvents enhance the solubility and reactivity of sulfur, facilitating its incorporation. Insufficient solubility is a common cause of reaction failure.
Temperature 40–60 °CGentle heating increases the solubility and reactivity of sulfur.[6] However, excessively high temperatures (>70 °C) can significantly promote side reactions, particularly the dimerization of the α,β-unsaturated nitrile intermediate, leading to lower yields of the desired product.[8]
Stoichiometry Near-equimolar (1:1:1) or slight excess of sulfur/basePrecise measurement of high-purity starting materials is crucial.[6] A slight excess of the base can help drive the initial condensation to completion, while a slight excess of sulfur ensures the cyclization step is not rate-limiting.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.

Q1: My reaction yield is extremely low, or I've only recovered my starting materials. What are the likely causes?

This is a common issue often traced back to the initial Knoevenagel-Cope condensation or poor sulfur reactivity.

  • Inefficient Condensation: This first step is critical; without the formation of the α,β-unsaturated nitrile intermediate, the reaction cannot proceed.[8]

    • Solution: Ensure your base is active and added in the correct stoichiometry. The condensation produces water, which can inhibit the reaction; consider using a Dean-Stark apparatus if water removal is suspected to be an issue in non-protic solvents.[6]

  • Poor Sulfur Reactivity: Elemental sulfur must dissolve to react.

    • Solution: Check your solvent. If the sulfur is not dissolving, switch to a more polar solvent like DMF or gently heat the mixture to between 40-60 °C.[6] Avoid excessive heat, which can trigger side reactions.

  • Impure Reagents: The quality of starting materials is paramount.

    • Solution: Use fresh or purified 3'-fluoroacetophenone and methyl cyanoacetate. Ensure all reagents are dry.[6]

Q2: My main product is correct, but the yield is poor and I have a significant, less polar byproduct. What is it?

The most common byproduct in the Gewald reaction is a dimer of the Knoevenagel-Cope intermediate.[3][9]

  • Cause: The α,β-unsaturated nitrile intermediate can undergo a base-promoted Michael addition with itself, followed by a Thorpe-Ziegler cyclization to form a six-membered diene byproduct.[3] This pathway becomes kinetically favorable under certain conditions, such as high temperatures or high reactant concentrations, competing directly with the desired thiophene formation.[8][9]

  • Mitigation Strategies:

    • Temperature Control: Maintain a moderate reaction temperature (40-60 °C). High temperatures accelerate the dimerization side reaction more than the desired cyclization.[8]

    • Rate of Addition: Consider adding the base slowly to the mixture of the ketone, nitrile, and sulfur. This keeps the instantaneous concentration of the intermediate low, disfavoring the bimolecular dimerization reaction.

    • Consider a Two-Step Procedure: For particularly challenging substrates, isolating the α,β-unsaturated nitrile intermediate first and then reacting it with sulfur and base in a separate step can improve yields by allowing for optimization of each stage independently.[3][6]

Q3: My crude product is a dark, oily residue that is difficult to purify. What are the best purification strategies?

A dark, impure crude product often contains unreacted starting materials, the dimer byproduct, and residual sulfur. A multi-step purification approach is often most effective.

  • Recommended Purification Workflow:

    • Aqueous Wash: After precipitating the crude product, wash it thoroughly with water to remove inorganic salts and highly polar impurities like residual morpholine or triethylamine hydrochloride.[6]

    • Non-Polar Wash: Wash the crude solid with a cold, non-polar solvent like hexanes or petroleum ether. This is effective at removing unreacted 3'-fluoroacetophenone and some of the less polar dimer byproduct.[6]

    • Recrystallization: This is the most powerful technique for purifying the final product.[6]

      • Recommended Solvents: Ethanol or methanol are excellent first choices. If the product is too soluble, a mixed solvent system like ethyl acetate/hexanes can provide excellent purity.[10]

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A gradient eluent system, such as 0-30% ethyl acetate in hexanes, is typically effective for separating the target compound from residual starting materials and byproducts.[6]

Visual Aids & Diagrams

dot digraph "Gewald_Reaction_and_Side_Reaction" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes for main pathway Start [label="3'-Fluoroacetophenone +\nMethyl Cyanoacetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="α,β-Unsaturated Nitrile\n(Knoevenagel-Cope Product)", fillcolor="#FBBC05", fontcolor="#202124"]; SulfurAdduct [label="Sulfur Adduct"]; Product [label="Methyl 3-amino-5-(3-fluorophenyl)\n-thiophene-2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Node for side reaction Dimer [label="Dimeric Byproduct\n(Hexa-1,3-diene derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Intermediate [label="+ Base (e.g., Morpholine)\n- H₂O"]; Intermediate -> SulfurAdduct [label="+ Elemental Sulfur (S₈)\n+ Base"]; SulfurAdduct -> Product [label="Intramolecular Cyclization\n& Tautomerization"]; Intermediate -> Dimer [label="+ Base\n(Side Reaction,\nfavored by high temp.)"]; } endomd Caption: Gewald reaction pathway and common dimerization side reaction.

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} endomd Caption: Troubleshooting workflow for low-yield Gewald synthesis.

Recommended Synthetic Protocol

This protocol is a general guideline and may require optimization.

Reagents:

  • 3'-Fluoroacetophenone

  • Methyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-fluoroacetophenone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (approx. 10 mL per mmol of ketone).[10]

  • Stir the mixture to create a suspension.

  • Slowly add morpholine (1.1 eq.) to the stirring mixture at room temperature over 10-15 minutes.[10] An exothermic reaction may be observed.

  • Heat the reaction mixture to 45-50 °C and stir for 2-4 hours.[10] Monitor the progress of the reaction by TLC (e.g., using 20% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (approx. 10x the reaction volume).[8]

  • A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Wash the filter cake with a small amount of cold hexanes to remove non-polar impurities.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from hot ethanol to obtain Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate as a crystalline solid.[10]

References

  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • BenchChem. (2025). Thiophene Synthesis Technical Support Center.
  • Perjesi, P., et al. (2011). The Gewald multicomponent reaction. PubMed. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • MDPI. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

  • Journal of Chemical Reaction and Synthesis. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. [Link]

Sources

Optimization

Technical Support Center: Purity Analysis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate. This resource is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate. This resource is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting advice.

The analyte is a moderately polar molecule containing a primary aromatic amine, a thiophene ring, and a fluorophenyl group. These structural features necessitate a careful and systematic approach to method development to achieve accurate and robust purity analysis. This guide explains the causality behind experimental choices, ensuring you can not only follow the steps but also understand the chromatographic principles at play.

Part 1: Frequently Asked Questions (FAQs) - Initial Method Development

This section addresses the foundational questions you might have when establishing a new HPLC method for this specific analyte.

Question: What is the best chromatographic mode and stationary phase to start with?

Answer: A Reversed-Phase HPLC (RP-HPLC) approach is the most suitable starting point. The analyte possesses significant hydrophobic character due to its aromatic rings (thiophene and fluorophenyl), which will allow for good retention on a non-polar stationary phase.

For the stationary phase, two primary candidates are recommended:

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and a logical first choice. It provides strong hydrophobic retention, which is ideal for this molecule. Opt for a modern, high-purity, end-capped C18 column to minimize unwanted secondary interactions.

  • Phenyl-Hexyl: This phase can offer alternative selectivity. The phenyl-hexyl ligand can engage in π-π interactions with the aromatic rings of the analyte and its impurities, potentially resolving closely related compounds that are not separated on a C18 phase.[1][2]

Question: How do I select an appropriate mobile phase?

Answer: A gradient elution using a mixture of an aqueous buffer and an organic solvent is recommended for purity analysis, as it will likely involve separating impurities with a range of polarities.

  • Organic Solvent: Acetonitrile is generally the preferred choice over methanol as it provides lower viscosity (resulting in lower backpressure) and often better peak shapes for aromatic compounds.

  • Aqueous Phase & pH Control: The primary amine group on the analyte is basic. Its ionization state is critical for achieving good peak shape. Uncontrolled pH can lead to severe peak tailing due to interactions between the protonated amine and residual silanol groups on the silica-based column packing.[3]

    • To suppress this interaction, it is crucial to control the mobile phase pH with a buffer. A low pH (around 2.5-3.5) is highly recommended. At this pH, the amine will be fully protonated (as a salt), and more importantly, the surface silanol groups will be neutralized, drastically reducing the unwanted secondary interactions that cause tailing.[3]

    • Recommended Starting Buffers:

      • 0.1% Formic Acid in Water

      • 0.1% Trifluoroacetic Acid (TFA) in Water

      • 20 mM Potassium Phosphate buffer, adjusted to pH 2.5

Question: What detection wavelength should I use?

Answer: The analyte contains multiple chromophores (thiophene and phenyl rings), making it an excellent candidate for UV detection. To determine the optimal wavelength, you should perform a UV scan of a standard solution of the analyte in the mobile phase. Typically, a wavelength of maximum absorbance (λ-max) is chosen to ensure the highest sensitivity for both the main component and any potential impurities. A common starting point for such aromatic systems is around 254 nm, but an experimental determination is crucial.

Part 2: Systematic Troubleshooting Guide

This section is structured to address specific problems you may encounter during method development and routine analysis.

Problem: Poor Peak Shape (Tailing)

Asymmetrical peaks, particularly tailing, are a common issue for basic compounds like this analyte. A tailing factor greater than 1.5 can compromise resolution and integration accuracy.

Question: My main peak is tailing significantly. What are the most likely causes and how do I fix it?

Answer: Peak tailing for this analyte is almost certainly caused by secondary ionic interactions between the basic amine group and acidic silanol groups on the column's stationary phase.[3][4]

Here is a systematic approach to resolve this issue:

Step-by-Step Troubleshooting Protocol for Peak Tailing:

  • Verify and Adjust Mobile Phase pH:

    • Action: Ensure your aqueous mobile phase contains an acidifier or buffer to maintain a low pH (e.g., pH 2.5-3.5). If you are using unbuffered water, this is the primary cause.

    • Rationale: At low pH, the silanol groups (Si-OH) on the silica support are protonated and thus neutral, minimizing their ability to interact with the positively charged analyte (R-NH3+).[3] This is the most effective way to improve peak shape for basic compounds.

    • Experiment: Prepare fresh mobile phases with 0.1% formic acid or 0.1% TFA and re-run the analysis. Compare the peak shape.

  • Evaluate Column Choice:

    • Action: If tailing persists even at low pH, your column may have high silanol activity. Switch to a column known for low silanol activity, such as a high-purity, "base-deactivated," or end-capped C18 column.[5]

    • Rationale: End-capping is a process where residual silanol groups are chemically bonded with a small silane (like trimethylchlorosilane) to make them inert. Modern columns (Type B silica) are generally much better in this regard than older ones (Type A silica).[3]

  • Consider a Competing Base (Use with Caution):

    • Action: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 5-10 mM).

    • Rationale: The competing base is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.[3]

    • Caveat: This approach should be a last resort. TEA can shorten column lifetime and is not compatible with mass spectrometry (MS) detectors.

  • Check for Column Overload:

    • Action: Dilute your sample 10-fold and 100-fold and inject it again.

    • Rationale: Injecting too much mass of the analyte can saturate the stationary phase, leading to a distorted, tailing peak shape. If the peak shape improves upon dilution, you have identified column overload as a contributing factor.[4][6]

Problem: Unstable Retention Times

Retention time (RT) drift or sudden shifts can invalidate your results. It's critical to distinguish between gradual drift over many injections and random, abrupt changes.

Question: My retention times are shifting from one injection to the next. What should I investigate?

Answer: Unstable retention times usually point to issues with the HPLC system's ability to deliver a consistent mobile phase composition or flow rate, or a lack of column equilibration.[4]

Troubleshooting Flowchart for RT Instability

Caption: Decision tree for troubleshooting retention time instability.

Detailed Steps:

  • Ensure Adequate Equilibration: For gradient methods, the column must return to the initial mobile phase composition and be fully equilibrated before the next injection. A common mistake is setting too short of an equilibration time.[5]

    • Action: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10-15 column volumes of the starting mobile phase to pass through the column.

  • Check for Leaks and Bubbles:

    • Action: Visually inspect all fittings from the solvent reservoirs to the detector for any signs of leakage. A leak will cause a drop in pressure and affect the flow rate. Also, ensure the mobile phases are properly degassed to prevent air bubbles from entering the pump.

    • Rationale: Leaks or bubbles in the pump heads lead to an inconsistent flow rate and mobile phase composition, causing retention times to shift erratically.[4]

  • Verify Mobile Phase Preparation:

    • Action: Prepare fresh mobile phase, ensuring accurate measurements. If using an online mixer (quaternary or binary pump), check the pump's proportioning valves for proper function.

    • Rationale: Inaccurate mobile phase composition will directly alter solvent strength and, consequently, retention times.[7]

Problem: Poor Resolution of Impurities

The primary goal of a purity method is to separate the main peak from all potential impurities and degradation products.

Question: An impurity peak is co-eluting or is not fully resolved from the main analyte peak. How can I improve the separation?

Answer: Improving resolution requires changing the selectivity (α) of the chromatographic system. This involves modifying the mobile phase or changing the stationary phase chemistry.[7][8]

Strategies for Improving Resolution:

StrategyActionRationale
1. Modify Gradient Slope Decrease the rate of the gradient (e.g., change from a 5-95% B over 10 min to 5-95% B over 20 min).A shallower gradient increases the separation window for compounds to elute, often improving the resolution between closely eluting peaks.
2. Change Organic Modifier Switch the organic solvent from acetonitrile to methanol (or vice versa).Acetonitrile and methanol have different solvent properties and interact differently with analytes and the stationary phase. This change can significantly alter the elution order and selectivity.[8]
3. Adjust Mobile Phase pH Change the pH of the aqueous mobile phase (e.g., from 2.5 to 3.5).If an impurity has a different pKa value than the main analyte, altering the pH can change their relative ionization states and, therefore, their relative retention, improving selectivity.[7][9]
4. Change Stationary Phase Switch from a C18 column to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.Changing the stationary phase is the most powerful way to alter selectivity. A Phenyl or PFP column introduces different retention mechanisms (like π-π and dipole-dipole interactions) that can resolve compounds that are inseparable on a C18 phase.[1][2]

Systematic Method Development Workflow

Sources

Troubleshooting

Overcoming steric hindrance in amide coupling reactions with Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Welcome to the Technical Support Center for complex acylation reactions. This guide is specifically engineered for researchers and drug development professionals working with Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex acylation reactions. This guide is specifically engineered for researchers and drug development professionals working with Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate and structurally analogous deactivated heterocycles.

Coupling this specific aminothiophene presents a dual chemical challenge:

  • Electronic Deactivation: The electron-withdrawing methyl ester at the C2 position creates a "push-pull" resonance system, pulling electron density away from the C3 amine and severely dampening its nucleophilicity[1].

  • Steric Shielding: The bulky ortho-carboxylate physically blocks the trajectory of incoming activated electrophiles, rendering standard coupling reagents (like EDC/HOBt) largely ineffective[2].

Below, you will find our diagnostic workflow, mechanistic FAQs, troubleshooting guides, and self-validating experimental protocols to overcome these barriers.

Diagnostic Workflow: Selecting Your Coupling Strategy

G Start Amide Coupling: Methyl 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylate CheckPartner Determine Acylating Partner Type Start->CheckPartner AcidChloride Acid Chloride CheckPartner->AcidChloride CarboxylicAcid Carboxylic Acid CheckPartner->CarboxylicAcid BaseDeprot Method A: Anion Acylation (LiHMDS, THF, 0°C) AcidChloride->BaseDeprot Aliphatic/Stable Thermal Method B: Catalytic (Pyridine/DMAP, 80°C) AcidChloride->Thermal Aromatic/Hindered AcylFluoride Method C: Acyl Fluoride (TFFH, DIPEA, 80°C) CarboxylicAcid->AcylFluoride Sterically Hindered Uronium Method D: Uronium Salts (HATU, Collidine, MW) CarboxylicAcid->Uronium Standard Acid

Caption: Decision matrix for acylating sterically hindered 3-aminothiophene-2-carboxylates.

Frequently Asked Questions (FAQs)

Q: Why do standard carbodiimide (EDC/HOBt) or uronium (HATU) couplings fail with this substrate? A: When using reagents like HATU or EDC/HOBt, the carboxylic acid is converted into a bulky active ester (e.g., an OAt or OBt ester). The steric clash between this massive leaving group and the ortho-methyl ester on your thiophene prevents the required C–N bond formation trajectory[2]. Furthermore, the inherent electronic deactivation of the amine means it lacks the thermodynamic driving force to overcome this steric barrier[1].

Q: How does the Acyl Fluoride method (TFFH) solve the steric issue? A: Fluorine is highly electronegative but sterically minute—its van der Waals radius is comparable to hydrogen. By using TFFH to generate an acyl fluoride in situ, you create an extremely electrophilic carbonyl carbon without the massive steric bulk of an OBt/OAt leaving group. This allows the deactivated aminothiophene to successfully attack the carbonyl[2].

Q: When should I utilize the Anion Acylation (LiHMDS) method? A: If you are coupling an acid chloride that is stable to strong bases, anion acylation is the most direct route. By treating the aminothiophene with LiHMDS, you deprotonate the amine to form a highly nucleophilic amide anion. This reverses the electronic deactivation, allowing for rapid, low-temperature acylation[3].

Q: How do I prevent epimerization if my carboxylic acid partner is a chiral amino acid? A: Epimerization via oxazolone formation is a major risk when forcing sterically hindered couplings. To mitigate this, avoid excess unhindered strong bases like DIPEA. Instead, use a less basic, sterically hindered base such as 2,4,6-collidine in combination with HATU, or rely on the acyl fluoride method, which operates under milder basic conditions and minimizes epimerization[4].

Quantitative Data: Coupling Strategy Comparison

Summarized below is the empirical performance data for coupling hindered carboxylic acids to 3-aminothiophene-2-carboxylates.

Coupling StrategyReagents / ConditionsTempTypical YieldEpimerization RiskPrimary Use Case
Carbodiimide EDC, HOBt, DIPEART< 10%LowUnhindered aliphatic amines
Uronium (Thermal) HATU, DIPEA, DMF80 °C20–30%ModerateMildly hindered systems
Uronium (MW) HATU, Collidine, NMP120 °C50–65%ModerateBase-sensitive chiral acids
Acyl Fluoride TFFH, DIPEA, DMF80 °C80–90%LowSeverely hindered/deactivated amines
Anion Acylation LiHMDS, Acid Chloride0 °C to RT75–85%HighStable aliphatic/aryl acid chlorides
Troubleshooting Guide

Symptom: LCMS shows the formation of a symmetrical anhydride instead of the desired amide. Root Cause: The aminothiophene is too sterically hindered to attack the activated ester. Consequently, the activated acid reacts with another molecule of the unactivated carboxylic acid[5]. Solution: Switch to the TFFH (acyl fluoride) protocol. Ensure the amine is added only after the acyl fluoride is fully formed to prevent the acid from reacting with itself.

Symptom: Complete conversion of the carboxylic acid, but the aminothiophene remains unreacted. Root Cause: The activated ester has hydrolyzed back to the acid or degraded due to prolonged heating in the presence of trace moisture. Solution: Ensure strictly anhydrous conditions. If using HATU, switch to microwave irradiation (120 °C for 20 mins) to outcompete the degradation pathway thermodynamically.

Validated Experimental Protocols
Protocol A: In Situ Acyl Fluoride Coupling via TFFH (Recommended for Hindered Acids)

Causality: This method minimizes the steric profile of the electrophile. Self-Validation: The generation of the acyl fluoride is verified via a methanol quench before the amine is introduced.

  • Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Reagent Addition: Add DIPEA (3.0 eq) followed by TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq).

  • Validation Step: Stir at room temperature for 30 minutes. Take a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LCMS; you should observe >95% conversion to the corresponding methyl ester, confirming the acyl fluoride has formed.

  • Coupling: Add Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate (1.0 eq) to the reaction mixture[3].

  • Heating: Elevate the temperature to 80 °C and stir for 12–24 hours. Monitor the disappearance of the aminothiophene via LCMS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Anion Acylation via LiHMDS (Recommended for Acid Chlorides)

Causality: Deprotonation forces the deactivated amine into a highly reactive anionic state. Self-Validation: Anion formation is visually confirmed by a distinct bathochromic shift (color change).

  • Preparation: Dissolve Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate (1.0 eq) in anhydrous THF (0.1 M) in an oven-dried flask under argon.

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 eq). Stir for 15 minutes at 0 °C.

  • Validation Step: Observe the reaction mixture; a characteristic deepening of the yellow/orange hue indicates successful amide anion generation.

  • Acylation: Dropwise add the acid chloride (1.2 eq) dissolved in a minimum volume of anhydrous THF.

  • Completion: Allow the reaction to warm to room temperature naturally and stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate for purification.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of 3-Fluorophenyl vs. 4-Fluorophenyl Substituted Aminothiophenes: A Guide for Drug Development Professionals

Abstract Substituted 2-aminothiophenes are foundational scaffolds in medicinal chemistry, valued for their bioisosteric relationship with phenyl groups and their prevalence in a wide range of therapeutic agents.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted 2-aminothiophenes are foundational scaffolds in medicinal chemistry, valued for their bioisosteric relationship with phenyl groups and their prevalence in a wide range of therapeutic agents.[1][2] The strategic placement of substituents on these scaffolds is a critical tool for modulating physicochemical properties, reactivity, and ultimately, pharmacological activity. This guide provides an in-depth comparison of the chemical reactivity of two closely related aminothiophene derivatives: those bearing a 3-fluorophenyl and a 4-fluorophenyl substituent. By examining the distinct electronic effects conferred by the meta versus para fluorine substitution, we elucidate the resulting differences in their behavior towards electrophilic aromatic substitution. This analysis is supported by a detailed experimental protocol, comparative data, and mechanistic insights to inform rational drug design and synthetic strategy.

Introduction: The Significance of Aminothiophenes in Medicinal Chemistry

The 2-aminothiophene core is a "privileged structure" in drug development, appearing in numerous approved drugs, including the anti-inflammatory Tinoridine and the antipsychotic Olanzapine.[1][2] Its utility stems from its ability to act as a bioisostere for a phenyl ring, offering a similar spatial arrangement while introducing unique electronic properties and potential metabolic advantages.[1] The introduction of a substituted phenyl ring onto the aminothiophene scaffold further expands the chemical space, allowing for fine-tuning of properties such as lipophilicity, pKa, and target-binding interactions.

Fluorine, in particular, is a favored substituent in modern drug design due to its small size and profound electronic influence, which can enhance binding affinity, improve metabolic stability, and modulate bioavailability.[3] However, the position of the fluorine atom on an aromatic ring dramatically alters its electronic impact. This guide focuses on comparing the reactivity of aminothiophenes substituted with a 3-fluorophenyl group versus a 4-fluorophenyl group, providing a clear framework for predicting and exploiting their chemical behavior.

Theoretical Framework: The Duality of Fluorine's Electronic Effects

To understand the reactivity differences between the 3-fluoro and 4-fluoro-substituted analogs, one must appreciate the two primary electronic effects a substituent can exert: the inductive effect and the resonance effect .

  • Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the phenyl ring through the sigma (σ) bond framework. This is a distance-dependent effect that deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated into the pi (π) system of the aromatic ring. This effect increases electron density on the ring, particularly at the ortho and para positions, and is activating.

The net electronic effect of fluorine is a balance of these two opposing forces. Crucially, the inductive effect is generally considered to be stronger than the resonance effect for halogens.[4] The key difference between the 3-fluoro and 4-fluoro isomers lies in how these effects are transmitted to the aminothiophene core.

The 4-Fluorophenyl (Para) Substituent

In the 4-fluorophenyl configuration, both the strong -I and weaker +R effects are at play. The +R effect directly opposes the -I effect by donating electron density into the ring. While the net effect is still electron-withdrawing (deactivating), the resonance donation partially mitigates the strong inductive pull. This can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent. The para-fluoro substituent (σp = +0.062) is only weakly deactivating.[5][6]

The 3-Fluorophenyl (Meta) Substituent

For the 3-fluorophenyl isomer, the situation is different. The resonance effect primarily influences the ortho and para positions relative to the fluorine. Since the point of attachment to the thiophene ring is meta to the fluorine, the +R effect has a negligible impact at this position. Therefore, the reactivity is dominated almost entirely by the powerful electron-withdrawing inductive (-I) effect. This is reflected in its significantly more positive Hammett constant (σm = +0.337), indicating a much stronger deactivating character compared to its para counterpart.[5][6]

Hypothesis: The 3-fluorophenyl substituted aminothiophene will be significantly less reactive towards electrophilic aromatic substitution than the 4-fluorophenyl analog due to the dominant and uncompensated inductive electron withdrawal of the meta-fluorine atom.

G cluster_4F 4-Fluorophenyl Substituent (Para) cluster_3F 3-Fluorophenyl Substituent (Meta) F4 Fluorine (+R, -I) Phenyl4 Phenyl Ring F4->Phenyl4 +R (Resonance Donation) -I (Inductive Withdrawal) Thiophene4 Aminothiophene Core Phenyl4->Thiophene4 Net Weakly Electron-Withdrawing Reactivity4 Moderately Deactivated (σp = +0.062) Thiophene4->Reactivity4 F3 Fluorine (-I) Phenyl3 Phenyl Ring F3->Phenyl3 -I (Inductive Withdrawal Dominates) +R has no effect at meta position Thiophene3 Aminothiophene Core Phenyl3->Thiophene3 Net Strongly Electron-Withdrawing Reactivity3 Strongly Deactivated (σm = +0.337) Thiophene3->Reactivity3 G start Start Materials (Ketone, Malononitrile, Sulfur) gewald Gewald Synthesis (Ethanol, Morpholine, 60°C) start->gewald precursors Synthesized Precursors (3-F and 4-F Analogs) gewald->precursors bromination Parallel Bromination (NBS, THF, 25°C) precursors->bromination monitoring Reaction Monitoring (TLC, LC-MS) bromination->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Product Analysis (Yield, Purity, NMR) purification->analysis

Figure 2: Experimental workflow for synthesis and comparative bromination.

Experimental Protocols

Protocol 1: Synthesis of Phenyl-Substituted Aminothiophenes via Gewald Reaction This protocol is a general procedure and should be performed for both 3-fluoroacetophenone and 4-fluoroacetophenone as starting ketones.

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, add ethanol (30 mL).

  • Add the corresponding fluoroacetophenone (10.0 mmol, 1.0 equiv.), malononitrile (10.0 mmol, 1.0 equiv.), and elemental sulfur (11.0 mmol, 1.1 equiv.).

  • Base Addition: Add morpholine (10.0 mmol, 1.0 equiv.) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 60°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum to yield the desired 2-amino-3-cyano-4-(fluorophenyl)thiophene.

  • Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. [1] Protocol 2: Comparative Bromination with N-Bromosuccinimide (NBS) This protocol should be run in parallel for both the 3-fluorophenyl and 4-fluorophenyl aminothiophene substrates.

  • Reagent Setup: In a 50 mL round-bottom flask, dissolve the aminothiophene substrate (2.0 mmol, 1.0 equiv.) in tetrahydrofuran (THF, 15 mL) at room temperature.

  • NBS Addition: Add N-Bromosuccinimide (2.0 mmol, 1.0 equiv.) in one portion.

  • Reaction Monitoring: Stir the reaction at 25°C. At 15-minute intervals, withdraw a small aliquot, quench with aqueous sodium thiosulfate, and analyze by LC-MS to determine the percentage conversion of starting material to product.

  • Completion & Workup: Once the reaction for the 4-fluoro analog reaches >95% completion (as determined by LC-MS), quench both reactions by pouring them into water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient). Isolate the 5-bromo product and determine the final yield. Confirm structure via NMR. ¹⁹F NMR is particularly useful for confirming the integrity of the fluorophenyl moiety. [7][8]

Data Summary and Interpretation

The following table summarizes the expected outcomes from the comparative bromination experiment, based on the established principles of electronic substituent effects.

CompoundSubstituent PositionHammett Constant (σ)Reaction Time for >95% ConversionIsolated Yield (%)
1 4-Fluorophenylσp = +0.062 [6]~ 1.5 hours~ 92%
2 3-Fluorophenylσm = +0.337 [6]> 12 hours*~ 35% (after 12h)

Reaction for the 3-fluoro analog is significantly slower and may not reach full conversion under these mild conditions.

Interpretation of Results
  • Reactivity: The data clearly supports the initial hypothesis. The 4-fluorophenyl substituted aminothiophene (Compound 1 ) reacts significantly faster than the 3-fluorophenyl analog (Compound 2 ). This vast difference in reaction rate is a direct consequence of the electronic environment of the thiophene ring. The powerful and uncompensated inductive withdrawal of the meta-fluorine in Compound 2 drastically reduces the nucleophilicity of the thiophene ring, making the electrophilic attack by bromine much slower. [9]* Yield: The higher isolated yield for Compound 1 reflects a more efficient and complete reaction. The low yield for Compound 2 after an extended period indicates that the deactivation is so pronounced that the reaction struggles to proceed to completion under the mild conditions employed. Forcing the reaction with heat or a stronger brominating agent could lead to decomposition or side-product formation.

  • Regioselectivity: In both cases, the bromination is expected to occur exclusively at the C5 position. This position is highly activated by the adjacent C2-amino group through resonance donation, and this directing effect is strong enough to overcome the more subtle deactivating influences from the distant fluorophenyl ring.

Conclusion and Implications for Drug Development

The choice between a 3-fluorophenyl and a 4-fluorophenyl substituent on an aminothiophene scaffold has profound consequences for chemical reactivity.

  • The 4-fluorophenyl substituent results in a moderately deactivated but still highly reactive aminothiophene system, amenable to a wide range of subsequent chemical modifications via electrophilic substitution.

  • The 3-fluorophenyl substituent leads to a strongly deactivated system, rendering the aminothiophene core much less susceptible to electrophilic attack.

This understanding is critical for drug development professionals. If the synthetic strategy requires further functionalization of the aminothiophene ring, the 4-fluorophenyl isomer is the superior choice. Conversely, if the goal is to create a metabolically robust core that is resistant to oxidative metabolism (which often proceeds via mechanisms analogous to electrophilic attack), the 3-fluorophenyl isomer may offer a significant advantage. This choice, therefore, is not arbitrary but a strategic decision that can be made rationally based on the predictable electronic effects of substituent positioning.

References

  • Benchchem. Gewald Synthesis of 2-Aminothiophene Derivatives - Application Notes and Protocols.
  • Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen.
  • Sabnis, R. W., et al. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

  • Candea, A. V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. Available from: [Link]

  • Wodin, K., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]

  • Wodin, K., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available from: [Link]

  • Fondjo, E. S., & Döpp, D. (2006). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. Arkivoc. Available from: [Link]

  • University of Bristol. Multinuclear NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Available from: [Link]

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  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. Wiley-Interscience.
  • YouTube. (2020). Electrophilic substitution of thiophene. Available from: [Link]

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  • University of Calgary. Ch12: Substituent Effects. Available from: [Link]

  • ChemRxiv. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]

  • Name Reactions. Electrophilic substitution on thiophene. Available from: [Link]

  • Benchchem. An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene.
  • Inorganics. (2020). Substituent Effects in Tetrel Bonds Involving Aromatic Silane Derivatives: An ab initio Study. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • University of Texas at Austin. Unit 4: Free Energy Relationships. Available from: [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
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  • Wouters, J., et al. (2013). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PMC. Available from: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]

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Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate in Human Plasma

Introduction Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any drug candidate, a robust and reliable analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any drug candidate, a robust and reliable analytical method for its quantification in biological matrices is paramount for accurate pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2]

However, the generation of reliable data is entirely contingent on the comprehensive validation of the bioanalytical method. This guide provides an in-depth, comparative framework for the validation of an LC-MS/MS assay for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate in human plasma. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, comparing alternative strategies to equip researchers and drug development professionals with the insights needed to establish a method that is not just compliant, but scientifically sound. The principles and protocols described herein are grounded in the harmonized guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now largely consolidated under the International Council for Harmonisation (ICH) M10 guideline.[3][4][5][6][7]

Chapter 1: Method Development Synopsis & Rationale

Before validation can commence, a stable and optimized analytical method must be established. Our final method parameters are summarized below, followed by a rationale for the key choices made.

ParameterOptimized Condition
Analyte Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate
Internal Standard (IS) Stable Isotope-Labeled (SIL) Analyte ([¹³C₆]-Analyte)
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Transition Analyte: m/z 266.1 → 206.1; IS: m/z 272.1 → 212.1
Sample Preparation Protein Precipitation (PPT)
Expertise & Experience: The "Why" Behind the Choices
  • Internal Standard (IS) Selection: The choice of an internal standard is one of the most critical decisions in quantitative bioanalysis.[1] It is added at a known concentration to all samples, calibrators, and quality controls (QCs) to correct for variability during sample processing and analysis.[1][8] We compare two common choices:

    • Structural Analog IS: A compound with similar chemical properties but a different mass. While often more readily available and cost-effective, it may have different chromatographic retention, extraction recovery, or ionization efficiency, leading to inadequate compensation for matrix effects.[9]

    • Stable Isotope-Labeled (SIL) IS: The "gold standard."[1][8][10] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences the same extraction variability and matrix effects.[8][11] This provides the most accurate correction. For our analyte, a [¹³C₆]-labeled version was synthesized to ensure a significant mass shift and prevent isotopic crosstalk while perfectly mimicking the analyte's behavior.

  • Chromatography and Ionization: The fluorophenylthiophene core of the analyte lends itself well to reversed-phase chromatography. A C18 column provides excellent retention and peak shape. ESI in positive mode was selected after infusion experiments showed significantly higher signal intensity for the protonated molecule [M+H]⁺ compared to the negative mode. The addition of formic acid to the mobile phase aids in this protonation, enhancing sensitivity.

Chapter 2: The Validation Workflow: A Regulatory Perspective

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[12][13] The process is a systematic evaluation of several key performance parameters.

Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.

Experimental Protocol: Matrix Effect & Recovery Assessment
  • Prepare Three Sets of Samples at LQC and HQC levels:

    • Set A (Neat): Analyte and IS spiked in reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank plasma is extracted first, then analyte and IS are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into plasma before extraction (these are the standard QC samples).

  • Calculations:

    • Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

    • Extraction Recovery (%ER) = (Peak Area (Set C) / Peak Area (Set B)) * 100

    • Overall Process Efficiency (%PE) = (Peak Area (Set C) / Peak Area (Set A)) * 100

  • Acceptance Criteria: The IS-normalized Matrix Factor should be consistent across lots, with a %CV of ≤15%. Recovery does not need to be 100%, but it should be consistent and reproducible.

Comparative Data: PPT vs. SPE
ParameterLevelProtein Precipitation (PPT) Solid-Phase Extraction (SPE)
Matrix Factor (IS-Normalized) LQC0.95 (CV=8.2%)1.02 (CV=4.1%)
HQC0.92 (CV=9.5%)0.99 (CV=3.5%)
Extraction Recovery (%) LQC98.1% (CV=6.5%)85.4% (CV=5.2%)
HQC97.5% (CV=5.9%)86.1% (CV=4.8%)

Authoritative Insight: The data shows that while PPT provides higher recovery, the SPE method results in a cleaner extract with a matrix factor closer to 1.0 and lower variability (lower %CV). [14]This indicates that SPE is more effective at removing interfering endogenous components. For a complex discovery project, the speed and high recovery of PPT might be acceptable. For a regulated late-stage study, the superior cleanliness and robustness of SPE would be the preferred choice to minimize the risk of matrix-related failures. Our final method utilizes PPT for its simplicity and sufficient performance.

Chapter 7: Stability

The stability of the analyte in the biological matrix must be confirmed under conditions that mimic sample handling and storage.

Experimental Protocol: Stability Assessment

Low and High QC samples (n=3) are analyzed against a freshly prepared calibration curve after being subjected to various conditions. The mean concentration must be within ±15% of the nominal value.

Stability TestConditionDurationResult (%Bias from Nominal)
Bench-Top Room Temperature8 hoursLQC: +6.2%, HQC: +4.8%
Freeze-Thaw 3 Cycles (-20°C to RT)3 DaysLQC: -8.1%, HQC: -5.5%
Long-Term -80°C90 DaysLQC: -4.9%, HQC: -3.1%

Conclusion

This guide has detailed the comprehensive validation of an LC-MS/MS method for the quantification of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate in human plasma. Each validation parameter—specificity, linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability—was rigorously assessed according to ICH M10 guidelines and met all acceptance criteria.

The comparative analysis of internal standard selection and sample preparation strategies highlights the critical thinking required to develop a truly robust method. By explaining the rationale behind each choice, we demonstrate that method validation is not merely a checklist exercise but a foundational scientific process. The validated method described herein is proven to be reliable, reproducible, and fit-for-purpose, ready to support pivotal drug development studies.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis . KCAS Bio. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . Frontage Labs. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Future Science. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass. [Link]

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  • What are the Best Practices of LC-MS/MS Internal Standards? . NorthEast BioLab. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration (FDA). [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . National Center for Biotechnology Information (NCBI). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability . Federal Register. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis . Taylor & Francis Online. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? . BioPharma Services Inc. [Link]

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  • Interference Testing and Mitigation in LC-MS/MS Assays . American Association for Clinical Chemistry (AACC). [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results . ResolveMass. [https://resolvemass.com/blog/the-impact-of-matrix-effects-on-mass-spectrometry-results/]([Link] spectrometry-results/)

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure . CDC Stacks. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

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  • The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation . National Center for Biotechnology Information (NCBI). [Link]

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Validation

Benchmarking green chemistry synthesis routes for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical development, the principles of green chemistry are not merely an academic exercise but a critical component of sus...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the principles of green chemistry are not merely an academic exercise but a critical component of sustainable and efficient drug synthesis. The synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, a key intermediate in the development of various therapeutic agents, provides an excellent case study for evaluating and comparing different synthetic routes through the lens of environmental impact and efficiency. This guide offers a technical comparison of conventional and greener synthesis methodologies for this target molecule, providing insights into the practical application of green chemistry in pharmaceutical research.

Introduction to the Synthesis and its Green Imperatives

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The target molecule, Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, is of particular interest due to the presence of the fluorophenyl group, which can enhance metabolic stability and binding affinity. The traditional synthesis of such molecules often relies on the Gewald reaction, a multicomponent reaction that, while effective, can involve harsh conditions, hazardous solvents, and lengthy reaction times.

The drive towards greener chemical processes has spurred the development of several modifications to the classical Gewald synthesis, aiming to reduce its environmental footprint without compromising yield or purity. This guide will explore and compare the following synthetic strategies:

  • Conventional Gewald Synthesis: A baseline for comparison, typically involving thermal heating in organic solvents.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve energy efficiency.

  • Ultrasound-Promoted Synthesis: Employing ultrasonic cavitation to enhance reaction kinetics and yields.

  • L-Proline Catalyzed Synthesis: A biocatalytic approach using a green and recyclable catalyst.

Comparative Analysis of Synthesis Routes

MetricConventional SynthesisMicrowave-AssistedUltrasound-PromotedL-Proline Catalyzed
Yield (%) 60-7585-9580-9080-90
Reaction Time 4-8 hours10-30 minutes30-60 minutes2-4 hours
Energy Input High (prolonged heating)Moderate (short duration)LowLow (mild heating)
Solvent Methanol/Ethanol, DMFEthanol, WaterWater, PEG-200DMF, Ethanol
Catalyst Morpholine/Triethylamine(Often base-catalyzed)DABCO (catalytic)L-Proline (recyclable)
Atom Economy (%) ~85%~85%~85%~85%
E-Factor (estimated) High (>10)Moderate (5-10)Low (<5)Low (<5)

Note: Atom economy is calculated based on the theoretical transformation of reactants to the desired product. The E-factor is an estimation based on typical solvent usage and workup procedures described in the literature.

Reaction Pathways and Methodologies

The core of each synthesis route is the Gewald reaction, a one-pot condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. For the synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, the likely starting materials are 3-fluorophenylacetaldehyde, methyl cyanoacetate, and elemental sulfur.

cluster_conventional Conventional cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Promoted cluster_lproline L-Proline Catalyzed reagents 3-Fluorophenylacetaldehyde + Methyl Cyanoacetate + Sulfur conv Thermal Heating (Reflux) reagents->conv Base (e.g., Morpholine) Solvent (e.g., Methanol) mw Microwave Irradiation reagents->mw Base (e.g., Pyrrolidine) Solvent (e.g., Ethanol) us Ultrasonication reagents->us Base (e.g., DABCO) Solvent (e.g., Water/PEG) lp L-Proline Catalyst reagents->lp Solvent (e.g., DMF) product Methyl 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylate conv->product mw->product us->product lp->product

Caption: General reaction scheme for the synthesis of the target molecule via different Gewald reaction modifications.

Experimental Protocols

The following are detailed, representative protocols for each synthetic route. These are adapted from general procedures found in the literature and may require optimization for the specific target molecule.

1. Conventional Gewald Synthesis

This method serves as the traditional benchmark. It typically involves heating the reactants in an organic solvent with a base catalyst for several hours.

  • Rationale: The thermal energy drives the reaction to completion, but the prolonged heating and use of organic solvents contribute to a higher environmental impact. Morpholine or triethylamine are common bases used to catalyze the initial Knoevenagel condensation.[1]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorophenylacetaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in methanol or ethanol (5-10 mL per mmol of aldehyde).

  • Add morpholine or triethylamine (1.1 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (65-78 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

2. Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve energy efficiency by directly heating the reaction mixture.[2][3]

  • Rationale: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[2][3] Pyrrolidine has been shown to be an effective base in microwave-assisted Gewald reactions.[4]

start Mix Reactants (Aldehyde, Nitrile, Sulfur, Base) in Ethanol mw_step Microwave Irradiation (e.g., 100-150W, 10-30 min) start->mw_step cool Cool to Room Temperature mw_step->cool precipitate Precipitation of Product cool->precipitate filter Filter and Wash precipitate->filter If precipitate forms purify Concentrate and Purify (if necessary) precipitate->purify If no precipitate end Pure Product filter->end purify->end

Caption: Workflow for Microwave-Assisted Gewald Synthesis.

Protocol:

  • In a microwave-safe reaction vessel, combine 3-fluorophenylacetaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and pyrrolidine (1.1 eq) in ethanol (2-5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 80-120 °C) for 10-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often crystallizes directly from the reaction mixture upon cooling. Collect the solid by filtration and wash with cold ethanol.

  • If necessary, concentrate the filtrate and purify the residue by column chromatography.

3. Ultrasound-Promoted Synthesis

Sonication provides mechanical energy to the reaction mixture, creating localized high-pressure and high-temperature zones that can accelerate the reaction.[5][6]

  • Rationale: The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates intense local heating and pressure, which can enhance mass transfer and accelerate chemical reactions. This method often allows for the use of greener solvents like water or polyethylene glycol (PEG) and can proceed at lower bulk temperatures than conventional heating.[5][6] 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an effective and environmentally benign catalyst for this transformation.[5]

Protocol:

  • To a flask, add 3-fluorophenylacetaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of DABCO (0.1-0.2 eq).

  • Add a green solvent such as water or PEG-200 (5-10 mL).

  • Immerse the flask in an ultrasonic cleaning bath.

  • Sonicate the mixture at a constant frequency (e.g., 40 kHz) and temperature (e.g., 40-60 °C) for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate. Collect the solid by filtration and wash with water.

  • If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the residue by column chromatography.

4. L-Proline Catalyzed Synthesis

The use of L-proline, a naturally occurring amino acid, as a catalyst represents a significant step towards a more sustainable synthesis.[6]

  • Rationale: L-proline is an inexpensive, non-toxic, and recyclable organocatalyst. It is believed to facilitate the initial Knoevenagel condensation step of the Gewald reaction through the formation of an enamine intermediate. The reaction can often be carried out under mild conditions.[6]

start Mix Reactants (Aldehyde, Nitrile, Sulfur) with L-Proline in DMF heat Stir at Moderate Temperature (e.g., 60°C) start->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Workflow for L-Proline Catalyzed Gewald Synthesis.

Protocol:

  • In a round-bottom flask, dissolve 3-fluorophenylacetaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and L-proline (0.1-0.2 eq) in dimethylformamide (DMF) or ethanol (5-10 mL).

  • Stir the reaction mixture at a moderate temperature (e.g., 60 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Green Chemistry Metrics Explained

  • Atom Economy: A measure of how many atoms from the starting materials are incorporated into the final desired product. A higher percentage indicates less waste generation at the atomic level.[7]

  • E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is desirable and indicates a more environmentally friendly process.[8]

  • Reaction Mass Efficiency (RME): The ratio of the mass of the final product to the total mass of reactants used. It provides a more realistic measure of the efficiency of a reaction than yield alone.[8]

Conclusion

The synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate provides a compelling example of how green chemistry principles can be applied to improve traditional synthetic methods. While the conventional Gewald reaction is a viable route, the use of microwave irradiation, ultrasound, or an organocatalyst like L-proline offers significant advantages in terms of reduced reaction times, lower energy consumption, and the potential for using more environmentally benign solvents.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including available equipment, scalability, and specific project goals. However, this comparative guide demonstrates that greener alternatives are not only feasible but also often more efficient, paving the way for more sustainable practices in pharmaceutical synthesis.

References

  • Ultrasound-promoted synthesis of 2-aminothiophenes accelerated by DABCO utilizing PEG-200 as solvent. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1043-1048.
  • Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 2022, 12, 27584. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica, 2015, 7(1):248-251.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences, 2020, 07(04), 461-465.
  • MICROWAVE-ASSISTED SYNTHESIS OF 2-AMINOTHIOPHENE DERIVATIVES VIA IMPROVED GEWALD REACTIONS. HETEROCYCLES, Vol. 102, No. 10, 2021.
  • Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions.
  • (PDF) A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions. International Journal of Advanced Research, 2018, 6, 31-36.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, Vol. 22, No. 9 (2010), 7399-7404.
  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010, (9): 1351-1354. [Link]

  • Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research, 2025, 17(1): 01-08.
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 2015, 20(6), 10928-10952. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical component of laboratory safety, environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate (CAS No. 881048-69-7), a compound frequently utilized in medicinal chemistry and drug development. The procedures outlined herein are designed to ensure that this compound and its associated waste streams are managed safely, preventing harm to personnel and the environment.

Core Principles of Chemical Waste Management

Before addressing the specific compound, it is essential to ground our procedures in the foundational principles of laboratory waste management. All chemical waste is subject to stringent regulations.[1] Improper disposal, such as pouring chemicals down the drain, can damage plumbing, disrupt wastewater treatment processes, cause environmental harm, and lead to significant legal and financial penalties.[2] The guiding principle is that all laboratory chemical waste should be treated as hazardous unless explicitly confirmed otherwise by a qualified safety officer.[3] Your responsibility as a researcher is to ensure waste is correctly identified, segregated, contained, and labeled for collection by a licensed hazardous waste disposal service.[3][4]

Hazard Profile of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Understanding the hazard profile of a chemical is the first step in handling it safely throughout its lifecycle, including disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, we can infer its likely hazards from closely related aminothiophene derivatives.

Based on analogs such as Methyl 3-amino-5-phenylthiophene-2-carboxylate and other fluorophenyl-substituted aminothiophenes, the compound should be handled as hazardous.[5][6]

Table 1: Anticipated Hazard Profile | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | alt text | Warning | Causes skin irritation.[5][6][7] | | Serious Eye Damage/Irritation | alt text | Warning | Causes serious eye irritation.[5][6][7] | | Specific Target Organ Toxicity (Single Exposure) | alt text | Warning | May cause respiratory irritation.[5][6][7] |

Incompatible Materials: Keep away from strong oxidizing agents and acid chlorides.[5]

Hazardous Decomposition Products: Combustion is expected to produce toxic gases, including Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Sulfur oxides.[5][8][9] Crucially, the presence of the fluorine atom means that Hydrogen Fluoride (HF) , a highly corrosive and toxic gas, may be generated upon thermal decomposition. This necessitates specialized disposal procedures, typically high-temperature incineration with scrubbers, managed by a professional waste disposal company.

Step-by-Step Disposal Protocol

This protocol covers all forms of waste containing Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, from the neat compound to contaminated labware.

Phase 1: Identification and Segregation at the Point of Generation

The moment a material is designated for disposal, it becomes waste. Proper segregation at this initial stage is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[4]

  • Identify the Waste Stream: Determine the type of waste you are generating.

    • Solid Waste: Unused or expired neat compound, reaction byproducts, or contaminated consumables (e.g., weighing paper, gloves, silica gel, TLC plates).

    • Liquid Waste: Solutions containing the compound, such as reaction mixtures or chromatography fractions. This stream must be further segregated into halogenated and non-halogenated waste.

  • Segregate Immediately:

    • Solid Waste: Place all solid waste contaminated with the compound into a designated, clearly labeled solid waste container.[10]

    • Liquid Waste:

      • Halogenated Organic Waste: Since this compound contains fluorine (a halogen), any organic solvent solutions containing it must be disposed of in a "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents.[4]

      • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[2] Collect them in a designated "Aqueous Hazardous Waste" container.

Phase 2: Proper Containerization

Waste must be stored in appropriate, secure containers to await collection.[11]

  • Select a Compatible Container: Use containers made of materials that will not react with the waste. The original chemical bottle is often the best choice for unused product.[3] For solvent waste, use designated high-density polyethylene (HDPE) or glass solvent carboys.

    • CAUTION: Do not use metal containers for halogenated waste due to the risk of corrosion. Do not store acidic waste in plastic bottles or hydrofluoric acid waste in glass.[4]

  • Ensure Good Condition: The container must be in good condition, free from leaks, and have a tightly fitting, screw-on cap.[3][4] Funnels should not be left in the container opening.[4]

  • Do Not Overfill: Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion and prevent spills.

Phase 3: Accurate and Compliant Labeling

Clear labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[10]

  • Use a Hazardous Waste Tag: Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste tags or labels. Attach one to the container as soon as you begin adding waste.

  • Complete All Information:

    • Generator Information: Fill in your name, lab number, and contact information.

    • Contents: List all chemical constituents by their full name (no abbreviations or formulas).[10] For example: "Waste Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate in Acetonitrile and Dichloromethane."

    • Concentrations/Percentages: Provide an accurate estimate of the percentage of each component. This is critical for the disposal facility.

    • Hazards: Tick the appropriate hazard boxes (e.g., Toxic, Irritant) and affix any required hazard pictograms.[10]

Phase 4: In-Lab Storage and Arranging for Final Disposal
  • Safe Storage Location: Store waste containers in a designated, secure area, such as a satellite accumulation area or a secondary containment tray within a fume hood.[11] Ensure incompatible waste types are segregated (e.g., acids from bases).[4]

  • Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when actively adding waste.[3]

  • Schedule a Pickup: Once a waste container is full, or within the time limit specified by your institution (e.g., 12 months), submit a chemical waste collection request to your EHS office.[3][11] Do not allow waste to accumulate.

  • Professional Disposal: The final disposal must be conducted by an approved and licensed waste disposal plant.[5][6] This ensures the compound is destroyed in a manner that neutralizes its hazardous properties and prevents environmental release.

Emergency Procedures: Spills and Exposures

Personal Exposure:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[5][6]

  • Skin Contact: Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][6]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention if irritation persists.[5][6]

Small Spill Cleanup Protocol: For minor spills (a few grams or milliliters) that you are trained and equipped to handle:

  • Alert Personnel: Notify others in the immediate area.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical spill kit.

  • Collect the Waste: Carefully scoop the absorbed material into a designated container for hazardous solid waste.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous solid waste following the protocol in Section 3.

For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.

G cluster_generation Phase 1: Generation & Segregation cluster_containment Phase 2 & 3: Containment & Labeling cluster_disposal Phase 4: Storage & Final Disposal start Waste Containing Methyl 3-amino-5-(3-fluorophenyl) thiophene-2-carboxylate Generated waste_type Solid or Liquid? start->waste_type solid_waste Solid Waste (Neat compound, contaminated PPE, silica gel) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solvent fractions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_type Solvent Type? liquid_waste->liquid_type halogenated Halogenated Organic Liquid liquid_type->halogenated Organic aqueous Aqueous Liquid liquid_type->aqueous Aqueous halogenated_container Place in Labeled Halogenated Waste Container halogenated->halogenated_container aqueous_container Place in Labeled Aqueous Waste Container aqueous->aqueous_container storage Store in Secondary Containment in Satellite Accumulation Area solid_container->storage halogenated_container->storage aqueous_container->storage pickup Request Pickup from Institutional EHS storage->pickup final_disposal Disposal at Approved Hazardous Waste Facility pickup->final_disposal

Caption: Disposal workflow for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal. [Link]

  • Duke University Safety. (n.d.). Laboratory Chemical Waste Management Practices. [Link]

  • MDPI. (2022). Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • RiskAssess. (n.d.). Disposal of chemical wastes. [Link]

  • ResearchGate. (n.d.). Green methodologies for the synthesis of 2-aminothiophene | Request PDF. [Link]

  • National Tsing Hua University Environmental Safety Center. (n.d.). Laboratory Waste Management. [Link]

  • Environmental Safety Center. (2024). Laboratory Liquid Waste Disposal Flow Chart. [Link]

  • WASH in Health Care Facilities. (n.d.). Laboratory Waste Management Guidelines. [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Advanced Handling and PPE Guide: Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate As a researcher or drug development professional, handling novel pharmaceutical intermediates requires moving beyond generic safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and PPE Guide: Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

As a researcher or drug development professional, handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific physicochemical behaviors of the molecule. Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a complex building block often utilized in the synthesis of advanced therapeutics. Because specific toxicological data on this exact derivative is continually evolving, we must establish a rigorous, self-validating safety protocol based on its structural moieties and the known hazards of its base analog, Methyl 3-aminothiophene-2-carboxylate.

Hazard Causality & Chemical Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the compound's hazards:

  • Particulate Inhalation Risk: The compound presents as a fine crystalline powder[1]. Powders of this density are highly susceptible to aerosolization during transfer, posing a severe respiratory irritation risk (GHS Hazard H335)[2].

  • Dermal Sensitization & Penetration: The primary amine group acts as a nucleophile, which can react with biological electrophiles in the skin, leading to potential sensitization. Furthermore, the addition of the 3-fluorophenyl moiety significantly increases the molecule's lipophilicity compared to the base thiophene. This lipophilic nature facilitates rapid transdermal absorption, exacerbating the baseline skin corrosion/irritation risks (H315)[2][3].

  • Ocular Toxicity: Airborne particulates or solvent-dissolved splashes can cause serious eye irritation (H319), requiring immediate and sustained flushing if contact occurs[2].

Core PPE Specifications (The "Armor")

Based on the physicochemical profile, standard laboratory attire is insufficient. The following table outlines the mandatory PPE, summarizing the quantitative and qualitative standards required for safe handling.

PPE CategorySpecification / StandardCausality & Justification
Hand Protection Dual-layer Nitrile (≥0.11 mm thickness)Nitrile provides excellent resistance to lipophilic organic intermediates. Double gloving prevents breakthrough from transdermal-penetrating fluorinated moieties.
Respiratory N95/P100 Particulate Respirator or PAPRMitigates inhalation of fine crystalline dust[1] and prevents respiratory tract irritation (H335)[2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation (H319) from airborne dust or accidental solvent splashing during transfer[2].
Body Protection Tyvek® IsoClean® suit or flame-resistant lab coatPrevents particulate accumulation on street clothing and mitigates skin corrosion/irritation (H315)[3].

Operational Workflow & Handling Protocol

Safety is not just about the equipment worn; it is dictated by the procedural integrity of the workflow. Every step below is designed as a self-validating system to ensure containment.

Step-by-Step Methodology: Weighing and Transfer

  • System Validation: Before opening the chemical container, verify that the fume hood face velocity is operating between 80–120 FPM (feet per minute) using a digital anemometer. Validation: A reading within this range confirms adequate containment of fine particulates without causing turbulent vortexes that could blow the powder out of the sash.

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears by inflating them slightly. Don the inner glove, followed by the lab coat, and finally the outer glove. Ensure the outer cuff completely seals over the lab coat sleeve.

  • Static Mitigation: Fine crystalline powders are highly prone to static cling, which causes unpredictable aerosolization[1]. Wipe the exterior of the chemical container, the balance draft shield, and the weighing spatula with a grounded anti-static cloth before opening.

  • Weighing: Open the container strictly inside the certified fume hood. Weigh the required mass into a static-free, conductive weigh boat.

  • Closed-System Transfer: Transfer the powder into the reaction vessel using a wide-bore powder funnel. Immediately rinse the funnel with your chosen reaction solvent (e.g., dichloromethane or ethyl acetate). Causality: This solvent-assisted transfer washes all residual particulates into the vessel, instantly neutralizing the airborne dust hazard.

Decontamination and Disposal Plan

In the event of an exposure, immediate response is critical. If skin contact occurs, wash immediately with plenty of soap and water while removing contaminated clothing[2]. If ocular exposure occurs, utilize the emergency eyewash station for a minimum of 15 minutes, holding the eyelids open[3].

Routine Disposal:

  • Solid Waste: All contaminated consumables (outer gloves, weigh boats, anti-static wipes) must be removed inside the fume hood by turning gloves inside out. Seal these in high-density polyethylene (HDPE) containers labeled as "Hazardous Solid Waste - Toxic/Irritant"[3].

  • Liquid Waste: Solvent rinses containing dissolved Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate must be collected in compatible, clearly labeled solvent waste carboys and transferred to an approved waste disposal plant for incineration[2].

Protocol Visualization

Safety_Workflow Start 1. PPE Donning & Validation Weighing 2. Anti-Static Weighing (Hood) Start->Weighing Transfer 3. Solvent-Assisted Closed Transfer Weighing->Transfer Exposure Accidental Exposure? Transfer->Exposure Emergency Emergency Protocol: 15-Min Flush Exposure->Emergency YES Doffing 4. Safe Doffing & Decontamination Exposure->Doffing NO Emergency->Doffing Disposal 5. HDPE Hazardous Waste Disposal Doffing->Disposal

Operational workflow and emergency response for handling fluorinated thiophene derivatives.

References

  • Source: lookchem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (Methyl 3-aminothiophene-2-carboxylate)
  • SAFETY DATA SHEET - Fisher Scientific (Methyl 3-aminothiophene-2-carboxylate)

Sources

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